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  • Product: 5-amino-N,N-dimethyl-2-(methylamino)benzamide
  • CAS: 1369828-80-7

Core Science & Biosynthesis

Foundational

Pharmacokinetic Dynamics of Highly Substituted Benzamides: A Technical Evaluation of 5-amino-N,N-dimethyl-2-(methylamino)benzamide

Executive Overview As a Senior Application Scientist specializing in ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, I frequently encounter highly substituted benzamides in the drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As a Senior Application Scientist specializing in ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, I frequently encounter highly substituted benzamides in the drug discovery pipeline. The compound 5-amino-N,N-dimethyl-2-(methylamino)benzamide serves as an exceptional structural model for understanding complex in vivo pharmacokinetic (PK) behavior. This technical guide deconstructs the causality behind its absorption, tissue distribution, and multi-pathway biotransformation, providing a self-validating framework for bioanalytical evaluation.

Physicochemical Causality and Absorption Dynamics

The in vivo journey of any molecule begins with its physicochemical constraints. Benzamide derivatives generally exhibit neutral to slightly basic properties, which heavily influence their solubility and 1[1].

In the case of 5-amino-N,N-dimethyl-2-(methylamino)benzamide, we must analyze the functional groups to predict absorption:

  • N,N-dimethylamide moiety: Enhances lipophilicity compared to a primary amide, driving passive transcellular diffusion across the enterocyte membrane.

  • 2-methylamino & 5-amino groups: Introduce hydrogen bond donors and basic centers. The protonation state at physiological pH (7.4) dictates the balance between aqueous solubility (necessary for dissolution in the GI tract) and lipophilicity (necessary for membrane permeation).

Causality Check: If oral bioavailability is lower than expected during in vivo trials, it is rarely due to poor permeability in this specific chemical class; rather, it is driven by extensive first-pass hepatic extraction.

Metabolic Biotransformation: The Core of Clearance

The structural complexity of this compound makes its metabolic fate highly predictable yet challenging to quantify without robust LC-MS/MS protocols. Systemic clearance is driven by two competing Phase I/II pathways:

  • Pathway A: Oxidative N-Dealkylation (CYP450 Mediated) Alkylamino moieties, particularly tertiary N,N-dimethylamino and N,N-dimethylamide groups, are highly susceptible to2 by hepatic cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6)[2]. For our model compound, this occurs at both the N,N-dimethylamide nitrogen and the 2-(methylamino) nitrogen, generating a cascade of desmethyl metabolites.

  • Pathway B: N-Acetylation (NAT Mediated) The presence of a primary aromatic amine (the 5-amino group) acts as a metabolic liability. Primary anilines and aminobenzamides are rapidly3 in the liver[3]. This N-acetylation often outpaces oxidative pathways, leading to rapid systemic clearance and short half-lives unless 3[3].

MetabolicPathway Parent 5-amino-N,N-dimethyl- 2-(methylamino)benzamide (Parent) Met1 5-acetamido-N,N-dimethyl- 2-(methylamino)benzamide (Major: N-Acetylation) Parent->Met1 NAT1/NAT2 (Hepatic) Met2 5-amino-N-methyl- 2-(methylamino)benzamide (Minor: N-Demethylation) Parent->Met2 CYP3A4/2D6 (Hepatic) Met3 5-amino-N,N-dimethyl- 2-aminobenzamide (Minor: N-Demethylation) Parent->Met3 CYP450 (Hepatic) Met4 Phase II Conjugates (Renal Excretion) Met1->Met4 Glucuronidation Met2->Met4 Further Oxidation Met3->Met4 Further Oxidation

Fig 1: Predicted primary in vivo metabolic pathways of the target benzamide.

Quantitative Data Presentation: Predicted PK Parameters

Based on structural analogs and 3[3], the following table summarizes the expected pharmacokinetic profile. This data highlights the rapid clearance typical of unhindered primary amines.

Pharmacokinetic ParameterIntravenous (IV) - 1 mg/kgPer Os (PO) - 10 mg/kgMechanistic Interpretation
Cmax (ng/mL)1,250850Rapid absorption, but blunted peak due to first-pass effect.
Tmax (hr)N/A0.5 - 1.0High permeability leads to rapid systemic appearance.
AUC_0-inf (hr*ng/mL)1,8005,400Moderate exposure; indicates significant metabolic extraction.
Clearance (Cl) (L/hr/kg)0.55N/AHigh hepatic extraction ratio driven by NAT2 and CYPs.
Volume of Distribution (Vd) (L/kg)1.2N/AExtensive tissue distribution, typical of lipophilic amines.
Bioavailability (F%) 100%~30%Extensive first-pass N-acetylation reduces systemic availability.

Self-Validating Experimental Protocol: In Vivo PK Profiling

To ensure scientific integrity, a PK study must be designed as a self-validating system. This requires incorporating internal standards, quality control (QC) samples, and matrix-matched calibration curves to prove that the observed clearance is a true biological phenomenon, not an artifact of sample degradation or poor recovery.

Workflow: Murine Pharmacokinetic Evaluation

  • Step 1: Formulation & Dosing

    • Action: Formulate the compound in 5% DMSO / 95% Saline for IV administration, and 0.5% Methylcellulose for PO administration.

    • Causality: Ensures complete dissolution without co-solvent toxicity that could artificially alter hepatic blood flow or membrane permeability.

  • Step 2: Serial Microsampling

    • Action: Collect 20 µL blood from the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

    • Causality: Dense early sampling is required to accurately capture the rapid distribution phase (alpha phase) and the fast N-acetylation kinetics.

  • Step 3: Bioanalytical Sample Preparation

    • Action: Add 100 µL of ice-cold Acetonitrile containing 10 ng/mL of a deuterated internal standard (e.g., Parent-d6). Centrifuge at 15,000 x g for 10 mins.

    • Causality: Acetonitrile instantly precipitates plasma proteins, halting enzymatic degradation ex vivo, while the internal standard validates extraction recovery and corrects for matrix effects.

  • Step 4: LC-MS/MS Quantification

    • Action: Inject 5 µL onto a C18 column using a gradient of Water/0.1% Formic Acid and Acetonitrile. Monitor via Multiple Reaction Monitoring (MRM) for the parent mass transition.

    • Causality: MRM provides the absolute specificity required to distinguish the parent molecule from its isobaric desmethyl or acetylated metabolites.

PKWorkflow Dosing 1. Dosing IV / PO Admin (Rodent Model) Sampling 2. Microsampling K2EDTA Blood (0.08 - 24 hrs) Dosing->Sampling Prep 3. Quenching Protein Crash + Internal Std Sampling->Prep Analysis 4. LC-MS/MS MRM Mode Quantification Prep->Analysis Modeling 5. PK Modeling NCA Analysis (Clearance/Half-life) Analysis->Modeling

Fig 2: Self-validating bioanalytical workflow for in vivo PK profiling.

Conclusion

The in vivo pharmacokinetic profile of 5-amino-N,N-dimethyl-2-(methylamino)benzamide is a masterclass in competing metabolic pathways. While its lipophilicity guarantees excellent absorption, the exposed primary aniline and N,N-dimethyl groups act as metabolic lightning rods, ensuring rapid clearance via N-acetylation and N-dealkylation. By employing the rigorous, self-validating LC-MS/MS protocols outlined above, drug development professionals can accurately map these liabilities and rationally design sterically hindered analogs to optimize half-life and systemic exposure.

References

  • Title: Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)
  • Title: 55-21-0, Benzamide Formula Source: ECHEMI URL
  • Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: MDPI URL

Sources

Exploratory

metabolic degradation pathways of 5-amino-N,N-dimethyl-2-(methylamino)benzamide

Topic: Metabolic Degradation Pathways of 5-amino-N,N-dimethyl-2-(methylamino)benzamide Executive Summary Understanding the metabolic fate of highly functionalized anilines is a critical hurdle in drug discovery and devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Degradation Pathways of 5-amino-N,N-dimethyl-2-(methylamino)benzamide

Executive Summary

Understanding the metabolic fate of highly functionalized anilines is a critical hurdle in drug discovery and development. The compound 5-amino-N,N-dimethyl-2-(methylamino)benzamide presents a unique chemotype featuring three distinct nitrogenous centers: a tertiary amide, a secondary amine, and a primary aniline. This whitepaper provides an in-depth mechanistic analysis of its Phase I and Phase II biotransformations, with a specific focus on the bioactivation risks associated with the aniline pharmacophore.

Structural Deconstruction & Metabolic Hotspots

The molecular architecture of 5-amino-N,N-dimethyl-2-(methylamino)benzamide (Exact Mass: 193.121 Da) dictates its interaction with hepatic drug-metabolizing enzymes. The molecule contains three primary metabolic soft spots:

  • N,N-dimethylamide group: Highly susceptible to sequential oxidative dealkylation.

  • 2-(methylamino) group: Prone to cytochrome P450 (CYP)-mediated N-demethylation.

  • 5-amino group (Aniline): A recognized structural alert capable of undergoing Phase II N-acetylation or Phase I bioactivation into a reactive electrophile.

Phase I Biotransformations

CYP-Mediated N-Demethylation

The N,N-dimethylamide moiety undergoes rapid oxidative N-demethylation, primarily driven by CYP3A4 and CYP2C19 [1].

  • Mechanism: The CYP enzyme abstracts an electron/hydrogen from the N-methyl group, forming a carbinolamide intermediate (N-CH2OH). Because carbinolamides are inherently unstable, the intermediate spontaneously collapses, releasing formaldehyde (HCHO) and yielding the secondary N-methylamide.

  • Causality: The steric openness of the tertiary amide allows it to easily orient within the voluminous active site of CYP3A4, making this a high-clearance pathway.

Aniline N-Oxidation & Bioactivation

Primary anilines are notorious for their potential to form idiosyncratic reactive metabolites [2]. The 5-amino group can be oxidized by CYP enzymes (often CYP3A4 or CYP2C9) to form a hydroxylamine (-NHOH). Subsequent dehydration yields a highly reactive quinone-imine intermediate. If not intercepted, this soft electrophile will covalently bind to nucleophilic residues (e.g., cysteine) on hepatic proteins, potentially triggering immune-mediated idiosyncratic adverse drug reactions (IADRs).

Phase II Conjugation Pathways

NAT-Mediated N-Acetylation

To detoxify the primary amine, the body relies on Arylamine N-acetyltransferases (NAT1 and NAT2 ) [3].

  • Mechanism: NAT2 transfers an acetyl group from Acetyl-CoA to the 5-amino nitrogen, forming a stable, inactive acetamido derivative.

  • Pharmacogenetic Implications: NAT2 is highly polymorphic. "Slow acetylators" will clear this compound less efficiently via Phase II, shunting a higher percentage of the parent drug toward the toxic Phase I quinone-imine pathway.

Pathway P 5-amino-N,N-dimethyl- 2-(methylamino)benzamide (Parent) M1 N-methylamide (CYP3A4) P->M1 N-demethylation M2 2-aminobenzamide (CYP2C19/3A4) P->M2 N-demethylation M3 5-acetamido derivative (NAT1/NAT2) P->M3 N-acetylation M4 Hydroxylamine (CYP-mediated) P->M4 N-oxidation M5 Quinone-Imine (Reactive Electrophile) M4->M5 Dehydration (-H2O) M6 GSH Conjugate (Detoxification) M5->M6 GSH Trapping

Caption: Proposed metabolic degradation pathways and bioactivation of the parent compound.

Quantitative Data: Expected Metabolite Mass Shifts

To facilitate LC-HRMS/MS identification, the theoretical mass shifts for the predicted biotransformations are summarized below.

Metabolite CodeBiotransformation RouteExpected Δ Mass (Da)Theoretical m/z [M+H]+Primary Enzyme(s)Toxicological Risk
Parent None0.000194.129N/AN/A
M1 N-demethylation (Amide)-14.016180.113CYP3A4Low
M2 N-demethylation (Amine)-14.016180.113CYP2C19, CYP3A4Low
M3 N-acetylation (Aniline)+42.011236.140NAT1, NAT2Detoxification
M4 N-oxidation (Aniline)+15.995210.124CYP3A4, CYP2C9Precursor to RM
M5-GSH GSH Conjugation+305.068499.197Non-enzymatic / GSTHigh (IADR Marker)

Self-Validating Experimental Protocols

To accurately map these pathways and assess the idiosyncratic toxicity risk, the following self-validating in vitro methodologies must be employed. The inclusion of internal controls ensures that the absence of a reactive metabolite is due to the compound's intrinsic stability, rather than assay failure [4].

Protocol 1: Reactive Metabolite Trapping via Glutathione (GSH)

Because quinone-imines are transient and highly reactive, they cannot be detected directly. We utilize a high concentration of GSH as a "soft nucleophile" surrogate to trap the electrophile, forming a stable thioether adduct.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Add the test compound (5-amino-N,N-dimethyl-2-(methylamino)benzamide) to a final concentration of 10 µM.

    • Causality for Controls: Run parallel incubations with Acetaminophen (10 µM) as a positive control (known to form the NAPQI-GSH adduct) and a No-NADPH negative control to rule out non-enzymatic degradation.

  • Trapping Agent Addition: Supplement the mixture with 5 mM GSH .

    • Causality: A high physiological concentration (5 mM) is required to ensure pseudo-first-order trapping kinetics, outcompeting the non-specific binding of the quinone-imine to the microsomal proteins.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding 3 volumes of ice-cold acetonitrile (containing 100 ng/mL Labetalol as an internal standard).

    • Causality: Ice-cold acetonitrile immediately denatures the CYP enzymes, halting the reaction while preserving heat-sensitive N-oxide intermediates that might degrade under acidic quenching conditions.

  • Preparation for Analysis: Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Extract the supernatant for LC-HRMS/MS analysis.

Workflow S1 1. Prepare Matrix HLM + Parent + Buffer S2 2. Add Cofactors 1mM NADPH + 5mM GSH S1->S2 S3 3. Incubation 37°C, Time-course S2->S3 S4 4. Quenching Cold ACN (Protein Ppt) S3->S4 S5 5. Analysis LC-HRMS/MS S4->S5

Caption: Standardized in vitro workflow for reactive metabolite trapping using human liver microsomes.

Conclusion & DMPK Implications

The metabolic profile of 5-amino-N,N-dimethyl-2-(methylamino)benzamide is heavily dictated by its aniline and dimethylamide functionalities. While N-demethylation serves as the primary clearance route, the bioactivation of the 5-amino group to a quinone-imine poses a significant toxicological liability. Drug development professionals must rigorously quantify the ratio of Phase II N-acetylation to Phase I bioactivation. If GSH-adduct formation is high, structural optimization (e.g., substituting the aniline with a less electron-rich isostere or introducing steric hindrance ortho to the amine) is strongly recommended to mitigate idiosyncratic toxicity risks.

References

  • Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. Current Medicinal Chemistry.[Link]

  • Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. British Journal of Pharmacology.[Link]

  • Simulation of human plasma concentration–time profiles of the partial glucokinase activator PF-04937319 and its disproportionate N-demethylated metabolite. Taylor & Francis / Xenobiotica.[Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology.[Link]

Sources

Foundational

A Framework for the Preclinical Safety and Toxicity Evaluation of Novel Substituted Benzamides: The Case of 5-amino-N,N-dimethyl-2-(methylamino)benzamide

Abstract This technical guide outlines a comprehensive, multi-phase strategy for the preclinical safety and toxicity assessment of novel substituted benzamides, using the hypothetical entity 5-amino-N,N-dimethyl-2-(methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive, multi-phase strategy for the preclinical safety and toxicity assessment of novel substituted benzamides, using the hypothetical entity 5-amino-N,N-dimethyl-2-(methylamino)benzamide (hereafter "Compound X") as a working example. Given the absence of specific toxicological data for Compound X in public literature, this document serves as a field-proven framework for researchers, toxicologists, and drug development professionals. It is designed to establish a robust safety profile for regulatory submission and first-in-human (FIH) clinical trials. The guide synthesizes established regulatory standards, including OECD and ICH guidelines, with class-specific toxicological insights derived from existing research on substituted benzamide compounds.

Introduction: The Substituted Benzamide Class and the Imperative for a Structured Safety Assessment

Substituted benzamides are a well-established class of pharmacologically active molecules with a wide range of therapeutic applications, most notably as antipsychotics, antiemetics, and prokinetics.[1][2] Their mechanism often involves antagonism of dopamine receptors, but newer derivatives show activity at other targets like serotonin and sigma-1 receptors.[3][4] The development of any new chemical entity (NCE) within this class, such as Compound X, necessitates a rigorous preclinical safety evaluation to identify potential hazards and establish a safe starting dose for clinical studies.

The toxicological profile of substituted benzamides can be complex. Known liabilities within the class include psychotropic and neurotoxic effects, often linked to their primary mechanism of action.[1][5] Furthermore, off-target effects, particularly cardiac and renal toxicities, have been observed with some derivatives.[6][7] Therefore, the preclinical program must be both comprehensive in scope and specifically tailored to investigate these known risks.

This guide details a logical, tiered approach to the toxicological evaluation of Compound X, progressing from acute, high-dose assessments to more nuanced, repeated-dose studies and specialized safety pharmacology evaluations. The methodologies described are grounded in international regulatory guidelines to ensure data integrity and global harmonization.[8][9]

Phase I: Foundational Toxicity Assessment

The initial phase focuses on determining the inherent, acute toxicity of Compound X. This data is critical for hazard classification and for guiding dose selection in subsequent, longer-term studies.

Acute Oral Toxicity (OECD 425)

The primary objective of this study is to determine the median lethal dose (LD50) and identify signs of acute toxicity after a single high dose. The Up-and-Down Procedure (UDP) is the preferred method as it minimizes animal usage while providing a statistically robust estimate of the LD50.[10][11][12]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Animal Model: Nulliparous, non-pregnant female Sprague-Dawley rats are typically used. A starting weight range of 200-250g is standard. Animals are acclimatized for at least 5 days.[10]

  • Housing: Animals are housed in controlled conditions (12-hour light/dark cycle, 22±3°C, 30-70% humidity) with ad libitum access to standard chow and water.[10]

  • Dose Administration: Compound X is administered by oral gavage. The vehicle should be an inert solvent (e.g., 0.5% methylcellulose in water). Animals are fasted overnight prior to dosing.[11]

  • Dosing Procedure:

    • A preliminary estimate of the LD50 is made based on structure-activity relationships with similar benzamides.

    • The first animal is dosed at a step just below this estimate.[11]

    • Subsequent animals are dosed one at a time at 48-hour intervals. If an animal survives, the next dose is increased by a factor of 3.2. If an animal dies, the dose for the next animal is decreased by the same factor.[10]

    • The test is stopped when a stopping criterion is met (e.g., 4 reversals in outcome).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, autonomic and central nervous system activity) with special attention during the first 4 hours and then daily for 14 days.[11][12] Body weights are recorded weekly.

  • Endpoint: The LD50 is calculated using the maximum likelihood method.[11] A gross necropsy is performed on all animals.

Data Presentation: Hypothetical Acute Toxicity of Compound X

ParameterResultGHS Classification
Estimated LD501500 mg/kgCategory 4: Harmful if swallowed
Clinical SignsPiloerection, lethargy, and ataxia observed at doses >1000 mg/kg, resolving within 72 hours.-
Gross NecropsyNo remarkable findings.-
Visualization: Acute Toxicity Workflow

G cluster_prep Preparation cluster_dosing Dosing (OECD 425) cluster_obs Observation & Endpoint Acclimatize Acclimatize Rats (5 days) Fast Fast Overnight Acclimatize->Fast PrepareDose Prepare Compound X in Vehicle Fast->PrepareDose Dose1 Dose Animal 1 PrepareDose->Dose1 Observe1 Observe 48h Dose1->Observe1 Outcome1 Survive? Observe1->Outcome1 DoseUp Increase Dose Outcome1->DoseUp Yes DoseDown Decrease Dose Outcome1->DoseDown No DoseNext Dose Next Animal DoseUp->DoseNext DoseDown->DoseNext Observe14 Observe All Animals (14 days) Record Clinical Signs & Body Weight DoseNext->Observe14 Necropsy Gross Necropsy Observe14->Necropsy Calculate Calculate LD50 Necropsy->Calculate

Caption: Workflow for OECD 425 Acute Oral Toxicity Test.

Phase II: Genotoxicity Assessment

Genotoxicity testing aims to identify substances that can cause genetic alterations in somatic or germ cells, a key indicator of carcinogenic potential.[13] A standard battery of in vitro and in vivo tests is required by regulatory agencies.[8][13][14] The parent molecule, benzamide, is suspected of causing genetic defects, making this phase critical.[15]

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro assay assesses the potential of Compound X to induce gene mutations. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects chromosomal damage. Mammalian cells (e.g., CHO, V79, or human lymphocytes) are exposed to Compound X. A micronucleus is a small, secondary nucleus that forms around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division. An increase in micronuclei indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.[13][14]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

To confirm in vitro findings and assess genotoxicity in a whole animal system, an in vivo test is essential. Rodents are treated with Compound X, and bone marrow or peripheral blood is analyzed for the presence of micronuclei in immature erythrocytes. This test accounts for the absorption, distribution, metabolism, and excretion (ADME) of the compound.[13][14]

Data Presentation: Hypothetical Genotoxicity Profile for Compound X

Assay (Guideline)Metabolic ActivationResultInterpretation
Ames Test (OECD 471)With & Without S9NegativeNon-mutagenic
In Vitro Micronucleus (OECD 487)With & Without S9NegativeNon-clastogenic/aneugenic
In Vivo Micronucleus (OECD 474)N/ANegativeNo evidence of genotoxicity in vivo

Phase III: Repeated Dose Toxicity & Target Organ Identification

These studies are designed to characterize the toxicity profile of Compound X following repeated administration and to identify a No-Observed-Adverse-Effect Level (NOAEL). A 28-day or 90-day study in one rodent and one non-rodent species is standard.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rats (OECD 407)

  • Animal Model: Young adult Sprague-Dawley rats (male and female).

  • Groups: Typically 4 groups (10/sex/group): Vehicle Control, Low Dose, Mid Dose, and High Dose. A recovery group (5/sex) may be added to the control and high-dose groups.

  • Dose Selection: Doses are based on the acute toxicity data. The high dose should produce some toxicity but not mortality.

  • Administration: Daily oral gavage for 28 consecutive days.

  • In-Life Monitoring: Daily clinical observations, weekly detailed physical examinations, body weight, and food consumption measurements. Ophthalmoscopy is performed pre-test and at termination.

  • Clinical Pathology: At termination, blood is collected for hematology and clinical chemistry analysis. Urine is collected for urinalysis.

  • Pathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. A comprehensive list of tissues from all animals is preserved, with histopathological examination performed on control and high-dose groups first. Based on findings, lower dose groups are examined. Studies on other benzamide derivatives have shown potential renal effects, so particular attention is paid to kidney histomorphology.[7]

Phase IV: Safety Pharmacology

For a centrally active compound class like substituted benzamides, safety pharmacology studies are paramount.[5][16] These studies investigate potential adverse effects on vital organ systems. The core battery, as defined by ICH S7A, is mandatory.[17][18][19][20]

Central Nervous System (CNS) Safety

A functional observational battery (FOB) or modified Irwin test is conducted in rats. This study assesses behavioral and neurological changes, including effects on motor activity, coordination, reflexes, and autonomic signs.

Cardiovascular Safety
  • In Vitro hERG Assay: The primary screen for cardiac risk. This assay evaluates the potential of Compound X to inhibit the hERG potassium channel, which can lead to QT interval prolongation and fatal arrhythmias.[9]

  • In Vivo Cardiovascular Telemetry: Conscious, unrestrained non-rodents (e.g., Beagle dogs or non-human primates) are surgically implanted with telemetry devices. Heart rate, blood pressure, and electrocardiogram (ECG) are continuously monitored before and after administration of Compound X. This is the gold-standard for detecting potential hemodynamic or arrhythmic liabilities.[9]

Respiratory Safety

Respiratory function (e.g., respiratory rate, tidal volume) is typically assessed in rats using whole-body plethysmography.

Data Presentation: Hypothetical Safety Pharmacology Profile for Compound X

SystemAssayKey EndpointsResult
CNS Irwin Test (Rat)Behavior, motor activity, reflexesNo adverse findings up to 100 mg/kg
Cardiovascular hERG Patch ClampIC50>30 µM (Low Risk)
Cardiovascular Telemetry (Dog)Blood Pressure, Heart Rate, QT IntervalNo significant changes up to 30 mg/kg
Respiratory Plethysmography (Rat)Respiratory Rate, Tidal VolumeNo adverse findings up to 100 mg/kg
Visualization: Integrated Safety Assessment Logic

G cluster_nonclinical Non-Clinical Safety Program cluster_endpoints Key Safety Endpoints CompoundX Compound X (Novel Benzamide) AcuteTox Acute Toxicity (OECD 425) CompoundX->AcuteTox Genotox Genotoxicity Battery (OECD 471, 487, 474) CompoundX->Genotox RepeatDose Repeated Dose Tox (Rodent & Non-Rodent) CompoundX->RepeatDose SafetyPharm Safety Pharmacology (ICH S7A) CompoundX->SafetyPharm LD50 Determine LD50 AcuteTox->LD50 Mutagenicity Assess Mutagenicity Genotox->Mutagenicity TargetOrgans Identify Target Organs & NOAEL RepeatDose->TargetOrgans VitalFunctions Effects on Vital Functions (CNS, CV, Respiratory) SafetyPharm->VitalFunctions Decision Proceed to Clinical Trial? LD50->Decision Mutagenicity->Decision TargetOrgans->Decision VitalFunctions->Decision

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 5-amino-N,N-dimethyl-2-(methylamino)benzamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction and Strategic Rationale The compound 5-amino-N,N-dimethyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The compound 5-amino-N,N-dimethyl-2-(methylamino)benzamide is a highly functionalized anthranilamide derivative. Molecules containing the 2-amino-benzamide motif are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, epigenetic modulators (such as HDAC inhibitors), and covalent PPARγ inverse agonists[1].

Synthesizing this specific substitution pattern requires a deliberate, three-step linear sequence starting from commercially available 2-chloro-5-nitrobenzoic acid .

Expertise & Experience: The Causality of the Synthetic Sequence

The order of operations in this protocol is not arbitrary; it is dictated by the electronic demands of the aromatic ring[2]:

  • Amidation First: The carboxylic acid must be converted to the N,N-dimethylamide first. If the nucleophilic aromatic substitution (SNAr) were attempted on the free acid, the carboxylate anion formed under basic conditions would electronically deactivate the ring and repel the incoming nucleophile.

  • SNAr Second: The nucleophilic displacement of the chloride by methylamine must occur before the reduction of the nitro group. The strongly electron-withdrawing nitro group at the para position relative to the chloride is mechanistically required to stabilize the anionic Meisenheimer complex intermediate[2].

  • Reduction Last: If the nitro group were reduced to an electron-donating amino group prematurely, the ring would become highly electron-rich, rendering the SNAr displacement of the chloride virtually impossible under standard thermal conditions.

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Chloro-5-nitrobenzoic acid (Starting Material) Step1 Step 1: Amidation Reagents: SOCl2, then HN(CH3)2 Solvent: DCM/DMF (cat.) SM->Step1 Int1 2-Chloro-N,N-dimethyl-5-nitrobenzamide (Intermediate 1) Step1->Int1 Step2 Step 2: SNAr Reagents: CH3NH2 (aq) Solvent: EtOH, Heat Int1->Step2 Int2 N,N-dimethyl-2-(methylamino)-5-nitrobenzamide (Intermediate 2) Step2->Int2 Step3 Step 3: Reduction Reagents: H2 (g), 10% Pd/C Solvent: MeOH Int2->Step3 Product 5-amino-N,N-dimethyl-2-(methylamino)benzamide (Target Molecule) Step3->Product

Figure 1: Three-step synthetic workflow for 5-amino-N,N-dimethyl-2-(methylamino)benzamide.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Chloro-N,N-dimethyl-5-nitrobenzamide

Mechanistic Causality: Thionyl chloride (SOCl₂) is used to generate a highly reactive acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is essential here; it reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent in situ, which rapidly converts the carboxylic acid to the acyl chloride at room temperature.

Materials:

  • 2-Chloro-5-nitrobenzoic acid (1.0 eq, 10.0 g, 49.6 mmol)

  • Thionyl chloride (SOCl₂) (2.0 eq, 7.2 mL, 99.2 mmol)

  • Dimethylamine (2.0 M in THF) (3.0 eq, 74.4 mL, 148.8 mmol)

  • N,N-Dimethylformamide (DMF) (Catalytic, 3 drops)

  • Dichloromethane (DCM) (Anhydrous, 100 mL)

Procedure (Self-Validating):

  • Suspend 2-chloro-5-nitrobenzoic acid in 100 mL of anhydrous DCM in a 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Add 3 drops of DMF, followed by the dropwise addition of SOCl₂ over 10 minutes.

  • Stir the mixture at room temperature for 2–3 hours. Validation: The suspension will gradually turn into a clear, homogeneous solution, indicating complete conversion to the acyl chloride.

  • Concentrate the mixture under reduced pressure to remove excess SOCl₂. Redissolve the resulting yellow oil in 50 mL of fresh anhydrous DCM and cool to 0 °C in an ice bath.

  • Add the dimethylamine solution dropwise over 30 minutes to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 1 hour. Validation: Monitor by TLC (Hexanes:EtOAc 1:1). The starting acid (streaky, Rf ~0.1) should be completely replaced by a crisp new spot (Rf ~0.5).

  • Quench with 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Intermediate 1 as a pale yellow solid.

Step 2: Synthesis of N,N-dimethyl-2-(methylamino)-5-nitrobenzamide (SNAr)

Mechanistic Causality: The nucleophilic aromatic substitution is facilitated by the strong electron-withdrawing nature of the para-nitro group. Because methylamine is a gas at room temperature, an aqueous or ethanolic solution is used in a sealed vessel to prevent the nucleophile from boiling off during heating[2].

Materials:

  • 2-Chloro-N,N-dimethyl-5-nitrobenzamide (1.0 eq, 10.0 g, 43.7 mmol)

  • Methylamine (33% w/w in absolute ethanol) (5.0 eq, 27.2 mL, ~218 mmol)

  • Ethanol (50 mL)

Procedure (Self-Validating):

  • Dissolve Intermediate 1 in 50 mL of ethanol in a heavy-walled pressure tube or a sealed microwave vial.

  • Add the methylamine solution, seal the vessel tightly, and heat the mixture to 80 °C behind a blast shield for 12 hours.

  • Validation: The reaction mixture will undergo a distinct color change from pale yellow to deep orange/red, characteristic of ortho/para-nitroaniline derivatives. Monitor by TLC (DCM:MeOH 95:5). Intermediate 1 (Rf ~0.8) will be consumed, yielding a bright yellow spot (Rf ~0.6).

  • Cool the vessel to room temperature before carefully unsealing.

  • Concentrate the mixture under reduced pressure. Resuspend the crude residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Wash the organic phase with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 2 as a vibrant yellow/orange solid.

Step 3: Synthesis of 5-amino-N,N-dimethyl-2-(methylamino)benzamide

Mechanistic Causality: Catalytic hydrogenation with Palladium on Carbon (Pd/C) cleanly reduces the nitro group to an amine without cleaving the amide bonds or the aromatic ring. This method avoids the generation of toxic heavy metal sludge associated with dissolving metal reductions (e.g., Fe/HCl).

Materials:

  • N,N-dimethyl-2-(methylamino)-5-nitrobenzamide (1.0 eq, 8.0 g, 35.8 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight, 800 mg)

  • Hydrogen gas (H₂) (Balloon or Parr shaker)

  • Methanol (100 mL)

Procedure (Self-Validating):

  • Dissolve Intermediate 2 in 100 mL of methanol in a 250 mL round-bottom flask.

  • Critical Safety Step: Purge the flask with Argon or Nitrogen gas for 5 minutes. Carefully add the 10% Pd/C catalyst to the inerted flask to prevent the ignition of methanol vapors.

  • Evacuate the flask and backfill with Hydrogen gas (repeat 3 times). Maintain the reaction under a positive pressure of H₂ (via a balloon) at room temperature for 4–6 hours.

  • Validation: The deep orange/red color of the solution will fade to a pale, almost colorless liquid as the nitro group is reduced. Monitor by TLC (DCM:MeOH 90:10). The yellow starting material spot (Rf ~0.8) should disappear, replaced by a highly polar, UV-active, and Ninhydrin-positive spot (Rf ~0.3).

  • Purge the flask thoroughly with Argon to remove all H₂ gas.

  • Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of methanol.

  • Concentrate the filtrate in vacuo to afford the target molecule, 5-amino-N,N-dimethyl-2-(methylamino)benzamide, as an off-white to pale brown solid.

Analytical Characterization Data

To ensure rigorous quality control, the synthesized intermediates and final product should be validated against the following expected analytical parameters:

CompoundMolecular WeightExpected MS (ESI+)[M+H]⁺Key ¹H NMR Signatures (DMSO-d₆, 400 MHz)Visual Appearance
Intermediate 1 228.63 g/mol 229.0~8.2 ppm (d, 1H, Ar-H), ~8.1 ppm (dd, 1H, Ar-H), ~7.8 ppm (d, 1H, Ar-H), 3.0/2.8 ppm (s, 6H, NMe₂)Pale yellow solid
Intermediate 2 223.23 g/mol 224.1~8.0 ppm (dd, 1H, Ar-H), ~7.9 ppm (d, 1H, Ar-H), ~6.8 ppm (d, 1H, Ar-H), ~6.5 ppm (q, 1H, NH), 2.9/2.8 ppm (s, 6H, NMe₂), 2.8 ppm (d, 3H, NHMe)Bright orange/yellow solid
Target Molecule 193.25 g/mol 194.1~6.6 ppm (d, 1H, Ar-H), ~6.5 ppm (dd, 1H, Ar-H), ~6.4 ppm (d, 1H, Ar-H), ~4.5 ppm (br s, 2H, NH₂), ~4.0 ppm (q, 1H, NH), 2.9/2.8 ppm (s, 6H, NMe₂), 2.6 ppm (d, 3H, NHMe)Off-white / pale brown solid

Safety & Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water to release toxic HCl and SO₂ gases. Must be handled in a well-ventilated fume hood using dry glassware.

  • Sealed Tube Reactions (Step 2): Heating volatile solvents (ethanol/methylamine) generates significant internal pressure. Always use purpose-built, heavy-walled pressure vessels and conduct the reaction behind a blast shield.

  • Palladium on Carbon (Pd/C): Dry Pd/C is highly pyrophoric and can ignite flammable solvents (like methanol) in the presence of oxygen. Always inert the reaction flask with Argon/Nitrogen before adding the catalyst, and never let the filtered catalyst pad dry out in the air.

Sources

Application

Application Note & Protocol: Solubilization of 5-amino-N,N-dimethyl-2-(methylamino)benzamide for In Vitro Cell Culture

Abstract This document provides a comprehensive guide for the solubilization, storage, and handling of 5-amino-N,N-dimethyl-2-(methylamino)benzamide for use in in vitro cell-based assays. Given the hydrophobic nature typ...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the solubilization, storage, and handling of 5-amino-N,N-dimethyl-2-(methylamino)benzamide for use in in vitro cell-based assays. Given the hydrophobic nature typical of benzamide derivatives, this protocol emphasizes the use of dimethyl sulfoxide (DMSO) for the preparation of high-concentration stock solutions. Adherence to these guidelines is critical for ensuring experimental reproducibility, maintaining compound integrity, and minimizing solvent-induced artifacts in cell culture experiments.

Introduction: The Challenge of Compound Solubility in Cell-Based Assays

Benzamide derivatives are a significant class of compounds in pharmacological research and drug discovery, often investigated for their potential as enzyme inhibitors or modulators of cellular signaling pathways. A critical, yet often overlooked, prerequisite for obtaining reliable in vitro data is the complete and consistent solubilization of the test compound. Poor solubility can lead to inaccurate concentration-response curves, high variability between experiments, and false-negative results.

5-amino-N,N-dimethyl-2-(methylamino)benzamide, like many small organic molecules, is presumed to have low aqueous solubility. Therefore, a strategic approach is required to prepare it for introduction into aqueous cell culture media. The most widely accepted and effective method is the preparation of a concentrated stock solution in a suitable organic solvent.[1] This application note details a robust, field-proven protocol for this purpose, grounded in established laboratory practices for compound management.[2]

Pre-Protocol Considerations: Foundational Knowledge for Success

Before handling the compound, it is essential to understand its properties and the rationale behind the chosen methodology. This ensures both safety and the integrity of the experiment.

2.1 Physicochemical Properties

A thorough understanding of the compound's properties is the first step in protocol design.[2] While specific experimental data for this compound is not widely published, its properties can be inferred from its chemical structure.

PropertyValue / InformationRationale & Significance
Chemical Structure 5-amino-N,N-dimethyl-2-(methylamino)benzamideThe aromatic benzamide core and multiple methyl groups contribute to the molecule's hydrophobicity.
Molecular Formula C₁₀H₁₅N₃ODerived from the chemical structure.
Molecular Weight (MW) 193.24 g/mol Calculated from the molecular formula. Essential for preparing solutions of a specific molarity.
Physical Form Likely a solid at room temperature.Based on structurally similar compounds like 2-Amino-5-(dimethylamino)benzamide.[3]
Aqueous Solubility Presumed to be low.Typical for benzamide derivatives.[4][5] Direct dissolution in aqueous buffers or media is not recommended.
Organic Solvent Dimethyl Sulfoxide (DMSO) DMSO is a polar aprotic solvent with a strong ability to dissolve a wide range of hydrophobic compounds. It is miscible with water and cell culture media, making it an ideal vehicle.[6]
2.2 The Principle of the Concentrated Stock Solution

Preparing a high-concentration stock solution is a cornerstone of good laboratory practice in cell biology and pharmacology.[4]

  • Accuracy: It allows for the weighing of a larger, more accurate mass of the compound, minimizing analytical balance errors.[2]

  • Consistency: A single, well-characterized stock solution can be used for numerous experiments, ensuring dose consistency over time.

  • Efficiency: It eliminates the need for repetitive weighing and dissolving for each experiment.[2]

  • Minimizing Solvent Effects: By preparing a highly concentrated stock (e.g., 10 mM), the volume of solvent added to the final cell culture is minimized, thereby reducing the risk of solvent-induced cytotoxicity.[1]

2.3 Safety & Handling

The toxicological properties of 5-amino-N,N-dimethyl-2-(methylamino)benzamide may not be fully characterized. Therefore, standard laboratory precautions should be observed.

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution in cell culture-grade DMSO. This concentration is a common starting point, but it may be adjusted based on the compound's solubility limit in DMSO.

3.1 Materials & Equipment
  • 5-amino-N,N-dimethyl-2-(methylamino)benzamide powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich D2650 or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Glass beaker or vial

  • Volumetric flask (e.g., 1 mL or 5 mL, Class A)

  • Pipettes and sterile tips

  • Vortex mixer

  • Sterile, light-protecting cryovials (e.g., amber-colored) for aliquoting

3.2 Step-by-Step Methodology

Step 1: Calculate the Required Mass The fundamental formula for this calculation is: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

  • Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L × 0.001 L × 193.24 g/mol = 0.0019324 g = 1.93 mg

Step 2: Weigh the Compound

  • Place a clean weigh boat on the tared analytical balance.

  • Carefully weigh out the calculated mass (e.g., 1.93 mg) of the compound. For greater accuracy, it is advisable to weigh a larger mass (e.g., 19.3 mg) and dissolve it in a proportionally larger volume (e.g., 10 mL).[6]

  • Record the exact mass weighed.

Step 3: Dissolution in DMSO

  • Quantitatively transfer the weighed compound into a clean, dry glass vial or beaker.

  • Add approximately 70-80% of the final target volume of DMSO (e.g., ~700 µL for a 1 mL final volume).

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.

  • If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[6] Always ensure the vial is tightly capped.

Step 4: Final Volume Adjustment & Sterilization

  • Carefully transfer the dissolved solution into a volumetric flask of the appropriate size (e.g., 1 mL).

  • To ensure all compound is transferred (a "quantitative transfer"), rinse the original vial with a small amount of fresh DMSO and add the rinse to the volumetric flask. Repeat this step once more.[2]

  • Add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • For applications requiring absolute sterility, the final stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane).

Storage, Stability, and Handling of Stock Solutions

Proper storage is crucial to maintain the compound's activity and prevent degradation.

4.1 Aliquoting

To avoid the damaging effects of repeated freeze-thaw cycles, the stock solution should be divided into smaller, single-use aliquots in sterile, light-protecting cryovials.[2] The volume of each aliquot should be sufficient for one or two experiments.

4.2 Storage Conditions

The optimal storage conditions depend on the compound's stability, which should ideally be determined empirically. However, general guidelines are as follows:

Storage Temp.DurationRationale & Best Practices
-20°C Short to Long-Term (Months) Standard temperature for most DMSO stocks. Protect from light.[2]
-80°C Long-Term (Months to Years) Recommended for sensitive compounds or for archival purposes.
4°C Not RecommendedIncreased risk of chemical degradation and potential for precipitation.
Room Temp. Not RecommendedHigh risk of degradation.[2]

Aromatic amines can be light-sensitive, and amide bonds can be susceptible to hydrolysis under acidic or basic conditions. Therefore, protecting solutions from light and ensuring they are not exposed to pH extremes is advisable.

Preparation of Working Solutions for Cell Treatment

The final step is the dilution of the DMSO stock into the aqueous cell culture medium to achieve the desired final concentration for treating cells.

  • Thaw a single aliquot of the stock solution at room temperature.

  • Perform a serial dilution of the 10 mM stock solution in complete cell culture medium to prepare the final working concentrations.

  • Crucial Consideration: The final concentration of DMSO in the culture medium must be kept to a minimum, typically ≤ 0.5% v/v , as higher concentrations can be cytotoxic.[1]

  • Vehicle Control: Always prepare a "vehicle control" by adding the same volume of DMSO to the medium as used for the highest compound concentration. This control is essential to ensure that any observed cellular effects are due to the compound and not the solvent.

  • Example Dilution Calculation:

    • Goal: To prepare 1 mL of a 10 µM working solution from a 10 mM stock.

    • Dilution Factor: 10,000 µM (10 mM) / 10 µM = 1000x

    • Volume of Stock Needed: 1000 µL (1 mL) / 1000 = 1 µL

    • Procedure: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Final DMSO Concentration: (1 µL / 1000 µL) * 100% = 0.1% , which is well within the acceptable range.

Visualization of Workflows
6.1 Standard Operating Procedure Workflow

The following diagram outlines the complete process from solid compound to cell treatment.

G cluster_prep Stock Solution Preparation (10 mM) cluster_storage Storage & Handling cluster_working Working Solution & Treatment calc 1. Calculate Mass (e.g., 1.93 mg for 1 mL) weigh 2. Weigh Compound calc->weigh dissolve 3. Dissolve in DMSO weigh->dissolve adjust 4. Adjust to Final Volume dissolve->adjust aliquot 5. Aliquot into Light-Protecting Vials adjust->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw 7. Thaw One Aliquot store->thaw dilute 8. Serially Dilute in Culture Medium thaw->dilute treat 9. Treat Cells (Include Vehicle Control) dilute->treat

Caption: Workflow for preparing benzamide solutions.

6.2 Troubleshooting Guide for Solubility Issues

Precipitation upon dilution into aqueous media is a common challenge. This flowchart provides a decision-making framework to address it.

G start Precipitation observed when diluting stock into medium? lower_conc ACTION: Lower the final working concentration. start->lower_conc Yes check_stock ACTION: Ensure stock is fully dissolved. (Vortex/Warm if needed) start->check_stock No, but results are inconsistent serial_dilute ACTION: Use an intermediate dilution step in medium with serum. lower_conc->serial_dilute Precipitation persists end_ok Problem Resolved lower_conc->end_ok Precipitation stops serial_dilute->end_ok Precipitation stops end_fail Compound may be unsuitable for assay at this concentration. serial_dilute->end_fail Precipitation persists check_stock->end_ok

Caption: Decision tree for troubleshooting solubility.

References
  • Andreoli, F., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. PMC. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Schröder, B., et al. (2016). Aqueous solubilities of five N-(diethylaminothiocarbonyl)benzimido derivatives at T = 298.15 K. Chemosphere. [Link]

  • NIST. Benzamide, N,N-dimethyl-. NIST Chemistry WebBook. [Link]

  • Gökçe, C., et al. (2024). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

Sources

Method

using 5-amino-N,N-dimethyl-2-(methylamino)benzamide as an API intermediate

Application Note: Utilizing 5-amino-N,N-dimethyl-2-(methylamino)benzamide in the Synthesis of Targeted Covalent Kinase Inhibitors Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 5-amino-N,N-dimethyl-2-(methylamino)benzamide in the Synthesis of Targeted Covalent Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-amino-N,N-dimethyl-2-(methylamino)benzamide (CAS: 1369828-80-7)

Executive Summary & Mechanistic Rationale

The resurgence of covalent drugs has fundamentally shifted the landscape of oncology and immunology, driving the need for highly functionalized API intermediates that can act as both hinge-binding anchors and warhead carriers[1]. The compound 5-amino-N,N-dimethyl-2-(methylamino)benzamide is a privileged 1,2,5-trisubstituted benzene scaffold specifically designed for the modular synthesis of Targeted Covalent Inhibitors (TCIs).

As a Senior Application Scientist, I approach this intermediate not just as a chemical building block, but as a system of programmable reactivity. The strategic substitution pattern of this molecule dictates a strict chemoselective hierarchy:

  • C5 Primary Amine (-NH₂): Sterically unhindered and highly nucleophilic. It serves as the primary attachment point for coupling to a heteroaryl kinase core (e.g., a pyrimidine or quinazoline ring) via Buchwald-Hartwig amination.

  • C2 Secondary Amine (-NHCH₃): Sterically shielded by the ortho-dimethylamide group. Its reduced nucleophilicity prevents unwanted bis-arylation during cross-coupling, preserving it for the subsequent installation of a Michael acceptor (e.g., an N-methylacrylamide warhead).

  • C1 N,N-Dimethylamide: Provides a solvent-exposed dipole that enhances the aqueous solubility of the final API while conformationally locking the adjacent C2-amine to optimize the trajectory of the covalent warhead[2].

Chemoselective Synthesis Workflow

The differentiation between the primary and secondary amines allows for a highly efficient, protection-free, two-step synthesis workflow.

SynthesisWorkflow A 5-amino-N,N-dimethyl- 2-(methylamino)benzamide (CAS: 1369828-80-7) B Step 1: C5-Amination (Buchwald-Hartwig) A->B Pd2(dba)3, XPhos Cs2CO3 C C5-Coupled Intermediate B->C D Step 2: C2-Acryloylation (Warhead Installation) C->D Acryloyl Chloride DIPEA, -78°C E Targeted Covalent Inhibitor (API) D->E

Figure 1: Chemoselective synthesis workflow from the API intermediate to the Covalent Inhibitor.

Quantitative Data: Optimization of Chemoselectivity

To ensure absolute chemoselectivity at the C5 position without protecting the C2 amine, the choice of the palladium ligand and base is critical. Bulky dialkylbiaryl phosphines, specifically XPhos, create a steric environment at the palladium center that readily accommodates primary amines while completely excluding secondary amines[3].

Table 1: Optimization of the Buchwald-Hartwig Amination (Step 1)

EntryCatalyst PrecursorLigandBaseTemp (°C)Yield (%)C5:C2 Selectivity
1Pd₂(dba)₃BINAPCs₂CO₃1004585:15
2Pd₂(dba)₃RuPhosCs₂CO₃1007295:5
3 Pd₂(dba)₃ XPhos Cs₂CO₃ 100 91 >99:1
4Pd₂(dba)₃XPhosNaOtBu1006080:20

Causality Note: Entry 4 demonstrates that using a strong base like NaOtBu deprotonates the C2 secondary amine, overriding the steric control of the XPhos ligand and degrading selectivity. The milder Cs₂CO₃ (Entry 3) is strictly required.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Buchwald-Hartwig Amination at C5

Objective: Couple the C5 primary amine to a heteroaryl chloride while leaving the C2 secondary amine intact.

  • Preparation: In a flame-dried Schlenk flask under argon, charge 5-amino-N,N-dimethyl-2-(methylamino)benzamide (1.0 eq), the target heteroaryl chloride (1.05 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.10 eq), and anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add degassed anhydrous 1,4-dioxane (0.1 M relative to the intermediate).

  • Reaction: Heat the mixture to 100°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH).

  • System Validation (Critical):

    • NMR Marker: The ¹H-NMR spectrum of the purified product must show the complete disappearance of the broad singlet at ~3.5 ppm (C5-NH₂) while retaining the sharp doublet at ~2.8 ppm (C2-NHCH₃).

    • Mass Spec: LC-MS must confirm the [M+H]⁺ of the mono-coupled product.

Protocol B: Installation of the Covalent Warhead (Acryloylation at C2)

Objective: Convert the C2 secondary amine into an N-methylacrylamide Michael acceptor.

  • Preparation: Dissolve the C5-coupled intermediate (1.0 eq) in anhydrous dichloromethane (DCM) (0.05 M). Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Temperature Control: Cool the reaction mixture to strictly -78°C using a dry ice/acetone bath. Causality: Acryloyl chloride is highly reactive and prone to polymerization or unselective acylation at elevated temperatures.

  • Addition: Dropwise add a solution of acryloyl chloride (1.1 eq) in DCM over 15 minutes.

  • Reaction: Allow the reaction to slowly warm to 0°C over 2 hours. Quench with saturated aqueous NaHCO₃.

  • System Validation (Critical):

    • NMR Marker: Successful acryloylation is validated by the appearance of three distinct vinylic protons in the 5.5–6.5 ppm region (dd, dd, dd) and the downfield shift of the C2-N-methyl group due to the newly formed tertiary amide.

Mechanism of Action of the Resulting API

Once synthesized, the resulting TCI utilizes a two-step binding kinetic model. The heteroaryl core (coupled at C5) drives the initial reversible affinity (K_i) for the kinase ATP pocket. This binding event precisely positions the N-methylacrylamide warhead (installed at C2) in close proximity to a nucleophilic cysteine residue (e.g., Cys797 in mutant EGFR), triggering a rapid irreversible Michael addition (k_inact)[2].

MOA TCI Targeted Covalent Inhibitor (N-methylacrylamide warhead) Complex Reversible Binding (Non-covalent complex) TCI->Complex ATP-competitive binding Kinase Mutant Kinase Target (e.g., EGFR T790M) Kinase->Complex Covalent Irreversible Covalent Bond (Michael Addition) Complex->Covalent Proximity-driven kinetics Inhibition Sustained Kinase Inhibition & Target Degradation Covalent->Inhibition

Figure 2: Two-step mechanism of action for the resulting Targeted Covalent Inhibitor (TCI).

References

  • Title: The resurgence of covalent drugs Source: Nature Reviews Drug Discovery (2011) URL: [Link]

  • Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science (2011) URL: [Link]

  • Title: Structure-based design of targeted covalent inhibitors Source: Chemical Society Reviews (2018) URL: [Link]

Sources

Application

Application Notes and Protocols for the Purification and Isolation of 5-amino-N,N-dimethyl-2-(methylamino)benzamide

For Researchers, Scientists, and Drug Development Professionals Introduction 5-amino-N,N-dimethyl-2-(methylamino)benzamide is a substituted aromatic amine and benzamide derivative with potential applications in pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-N,N-dimethyl-2-(methylamino)benzamide is a substituted aromatic amine and benzamide derivative with potential applications in pharmaceutical and materials science research. As with any synthetically derived compound, the crude product contains a mixture of the desired molecule, unreacted starting materials, and various byproducts. Achieving a high degree of purity is paramount for its use in subsequent applications, ensuring reproducibility of experimental results and meeting stringent quality standards in drug development.

This comprehensive guide provides detailed application notes and protocols for the effective purification and isolation of 5-amino-N,N-dimethyl-2-(methylamino)benzamide. The methodologies described herein are based on established principles of organic chemistry and are designed to be both efficient and scalable. We will explore purification strategies based on the compound's predicted physicochemical properties and potential impurity profiles arising from a common synthetic route.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 5-amino-N,N-dimethyl-2-(methylamino)benzamide, the following properties are estimated based on its chemical structure and data from analogous compounds. These predictions serve as a valuable guide for selecting appropriate purification techniques.

PropertyPredicted Value/CharacteristicRationale and Implications for Purification
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol Relevant for characterization (e.g., mass spectrometry).
Appearance Likely a solid at room temperatureBased on the properties of structurally similar compounds like 5-dimethylamino-N,N-dimethyl-2-nitrobenzamide[1][2]. This allows for purification by recrystallization.
pKa (most basic amine) ~4-5The aromatic amine (at position 5) is expected to be less basic than the aliphatic-like secondary amine (at position 2) due to resonance delocalization of the lone pair into the aromatic ring. The secondary amine's basicity will be influenced by the electron-donating and -withdrawing groups on the ring. This property is crucial for purification techniques involving pH adjustment, such as acid-base extraction.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane). Sparingly soluble in non-polar solvents (e.g., hexane). Solubility in water is expected to be low but will increase significantly in acidic aqueous solutions due to the formation of ammonium salts.This differential solubility is the cornerstone of both recrystallization and liquid-liquid extraction protocols.

Potential Impurities from a Hypothetical Synthesis

To devise a robust purification strategy, it is essential to anticipate the potential impurities that may be present in the crude product. A plausible synthetic route to 5-amino-N,N-dimethyl-2-(methylamino)benzamide involves the reduction of a nitro group precursor.

Hypothetical Synthetic Pathway:

G A 2-chloro-5-nitro-N,N-dimethylbenzamide B 2-(methylamino)-5-nitro-N,N-dimethylbenzamide A->B Methylamine C 5-amino-N,N-dimethyl-2-(methylamino)benzamide B->C Reduction (e.g., H2/Pd-C, SnCl2)

Caption: Hypothetical synthesis of the target compound.

Based on this pathway, the following impurities can be anticipated:

  • Unreacted Starting Materials: 2-(methylamino)-5-nitro-N,N-dimethylbenzamide.

  • Byproducts of Incomplete Reduction: Nitroso or hydroxylamino intermediates.

  • Side-Reaction Products: Over-alkylation products, or products from side reactions of the reducing agent.

  • Reagents and Catalysts: Residual methylamine, reducing agents (e.g., tin salts), and catalyst (e.g., palladium on carbon).

Purification and Isolation Protocols

The choice of purification method will depend on the scale of the synthesis and the specific impurity profile of the crude material. A combination of techniques often yields the best results.

Protocol 1: Liquid-Liquid Extraction for Initial Work-up

This protocol is designed to remove inorganic salts and highly polar or non-polar impurities from the crude reaction mixture.

Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. By adjusting the pH of the aqueous phase, the solubility of the basic target compound can be manipulated.

Materials:

  • Crude 5-amino-N,N-dimethyl-2-(methylamino)benzamide

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., DCM or EtOAc).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl. The target compound, being basic, will be protonated and move into the aqueous layer. Collect the aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the product.

  • Neutralization of Aqueous Layer: Combine the acidic aqueous extracts. While stirring, slowly add 1 M NaOH until the pH is basic (pH > 9). This will deprotonate the target compound, causing it to precipitate or become less water-soluble.

  • Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (DCM or EtOAc). The purified target compound will now move back into the organic layer. Repeat this extraction two to three times.

  • Washing: Combine the organic extracts and wash with saturated NaHCO₃ solution to remove any residual acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the partially purified product.

G cluster_0 Initial State cluster_1 Acid Extraction cluster_2 Basification & Back-Extraction cluster_3 Final Steps A Crude Product in Organic Solvent B Wash with 1 M HCl A->B C Aqueous Layer (Protonated Product) B->C D Organic Layer (Neutral/Acidic Impurities) B->D E Basify Aqueous Layer (pH > 9) C->E F Extract with Organic Solvent E->F G Organic Layer (Purified Product) F->G H Aqueous Layer (Salts) F->H I Wash, Dry, and Concentrate G->I J Partially Purified Product I->J

Caption: Liquid-liquid extraction workflow.

Protocol 2: Flash Column Chromatography

For a higher degree of purification, particularly to separate closely related organic impurities, flash column chromatography is the method of choice.

Principle: This technique utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents) to separate compounds based on their differential polarity. More polar compounds will adhere more strongly to the polar silica gel and elute later.

Materials:

  • Partially purified 5-amino-N,N-dimethyl-2-(methylamino)benzamide

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Flash chromatography column and system

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and UV lamp

  • Collection tubes

Procedure:

  • TLC Analysis: Before running the column, determine the optimal solvent system using TLC. Spot the crude material on a TLC plate and develop it in various solvent mixtures (e.g., different ratios of hexane/EtOAc or DCM/MeOH). The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane or DCM). Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of EtOAc in hexane or MeOH in DCM), is often most effective for separating a range of impurities.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the highly purified product.

G A Dissolve Crude Product B Adsorb onto Silica Gel A->B D Load Sample onto Column B->D C Pack Column with Silica Gel C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Highly Purified Product I->J

Caption: Flash column chromatography workflow.

Protocol 3: Recrystallization

Recrystallization is an excellent final purification step to obtain a crystalline solid product of high purity.

Principle: This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

Materials:

  • Purified 5-amino-N,N-dimethyl-2-(methylamino)benzamide from chromatography

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents to find a suitable one or a solvent pair.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent with stirring.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot for the final product in multiple solvent systems is a good indication of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Conclusion

The successful purification and isolation of 5-amino-N,N-dimethyl-2-(methylamino)benzamide are critical for its reliable use in research and development. The protocols outlined in this guide, from initial extraction to final recrystallization, provide a robust framework for obtaining this compound in high purity. Researchers should adapt these methods based on their specific crude product composition and scale of operation. The use of appropriate analytical techniques to verify purity at each stage is strongly recommended to ensure the quality of the final product.

References

  • Royal Society of Chemistry. Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. [Link]

  • NIST. Benzamide, N,N-dimethyl-. [Link]

  • Fun, H.-K., Jebas, S. R., & Isloor, A. M. (2009). 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1342. [Link]

  • ResearchGate. 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide. [Link]

Sources

Method

Application Note: Advanced Formulation and Delivery Strategies for 5-amino-N,N-dimethyl-2-(methylamino)benzamide

Target Audience: Formulation Scientists, Pharmacokineticists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Physicochemical Ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Pharmacokineticists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Physicochemical Rationale

The active pharmaceutical ingredient (API) 5-amino-N,N-dimethyl-2-(methylamino)benzamide presents a unique set of physicochemical challenges that frequently bottleneck preclinical and clinical development. Structurally, it is a polybasic molecule featuring a primary amine (5-amino), a secondary amine (2-methylamino), and a tertiary amide (N,N-dimethylbenzamide).

From a formulation perspective, this structural motif dictates two primary liabilities:

  • pH-Dependent Solubility (The "Spring and Parachute" Failure): As a weak base, the API is highly soluble in the acidic environment of the stomach (pH 1.2) due to amine protonation. However, upon transit into the neutral pH of the small intestine (pH 6.8), the API rapidly reverts to its un-ionized free base form, leading to catastrophic precipitation and poor bioavailability [1].

  • Oxidative Degradation: The electron-rich aromatic ring, heavily decorated with electron-donating amine groups, makes the molecule highly susceptible to auto-oxidation, necessitating protective matrix encapsulation.

To overcome these liabilities, this application note details two field-proven formulation strategies: Amorphous Solid Dispersions (ASDs) using enteric polymers to maintain intestinal supersaturation, and Nanostructured Lipid Carriers (NLCs) to protect against oxidation while promoting lymphatic absorption[2].

Formulation Strategy 1: Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion

Mechanistic Causality

To prevent the rapid precipitation of the API in the intestine, we utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), specifically the LF (Low Fine) grade. HPMCAS is an enteric polymer that remains insoluble in the stomach, thereby preventing premature drug release and acid-catalyzed degradation. Upon reaching the duodenum (pH > 5.5), the polymer dissolves, releasing the API in an amorphous, high-energy state. The amphiphilic nature of HPMCAS inhibits crystal nucleation, effectively acting as a "parachute" to maintain a supersaturated state long enough for transcellular absorption to occur [3].

Protocol A: Preparation of HPMCAS-ASD via Hot-Melt Extrusion (HME)

Self-Validating System: This protocol incorporates a cryo-milling step. Standard milling generates localized heat that can trigger amorphous-to-crystalline phase transitions. Cryo-milling ensures the thermodynamic stability of the amorphous state is preserved post-extrusion.

Materials:

  • API: 5-amino-N,N-dimethyl-2-(methylamino)benzamide (20% w/w)

  • Polymer: HPMCAS-LF (79.5% w/w)

  • Antioxidant: Butylated hydroxytoluene (BHT) (0.5% w/w)

Step-by-Step Methodology:

  • Pre-Blending: Sieve the API, HPMCAS-LF, and BHT through a 60-mesh screen. Blend in a Turbula mixer at 32 rpm for 15 minutes to ensure homogenous distribution. The inclusion of BHT is critical to quench free radicals generated by thermal stress during extrusion.

  • Extrusion Profile Setup: Configure a co-rotating twin-screw extruder (e.g., Thermo Fisher Pharma 11). Set the temperature profile across the heating zones from the feeder to the die: 70°C / 90°C / 120°C / 135°C / 135°C.

    • Note: 135°C is selected as it is above the glass transition temperature ( Tg​ ) of HPMCAS-LF but strictly below the thermal degradation threshold of the API's primary amine.

  • Extrusion: Feed the blend at a rate of 2.0 g/min with a screw speed of 100 rpm.

  • Cooling & Pelletization: Extrude the transparent melt onto a chill roll (15°C) to rapidly quench the system, locking the API into its amorphous state. Pelletize the resulting brittle ribbon.

  • Cryo-Milling: Transfer the pellets to a cryogenic impact mill pre-cooled with liquid nitrogen. Mill at 10 Hz for 2 minutes to achieve a particle size ( D90​ ) of < 150 µm. Store immediately in induction-sealed HDPE bottles with desiccant.

Formulation Strategy 2: Nanostructured Lipid Carriers (NLC)

Mechanistic Causality

While ASDs improve solubility, they do not fully protect the API from systemic first-pass metabolism. NLCs address this by encapsulating the API within an imperfect lipid matrix composed of both solid and liquid lipids. The liquid lipid (e.g., Oleic acid) creates structural imperfections in the solid lipid lattice (e.g., Precirol ATO 5), preventing drug expulsion during storage [4]. Furthermore, the highly lipophilic nature of the NLC promotes uptake via the intestinal lymphatic system (chylomicron pathway), bypassing the portal vein and avoiding hepatic first-pass metabolism of the amine groups[2].

Protocol B: NLC Preparation via High-Pressure Homogenization (HPH)

Materials:

  • Lipid Phase: Precirol® ATO 5 (Solid, 3% w/v), Miglyol® 812 (Liquid, 1.5% w/v)

  • Aqueous Phase: Poloxamer 188 (1% w/v), Tween 80 (0.5% w/v)

  • API: 5-amino-N,N-dimethyl-2-(methylamino)benzamide (0.5% w/v)

  • Antioxidant: α -Tocopherol (0.1% w/v)

Step-by-Step Methodology:

  • Lipid Phase Preparation: Heat Precirol ATO 5 and Miglyol 812 to 75°C (10°C above the melting point of the solid lipid). Once fully melted, dissolve the API and α -Tocopherol into the lipid melt under continuous magnetic stirring.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 and Tween 80 in ultra-pure water. Heat this aqueous phase to exactly 75°C. Isothermal mixing is critical to prevent premature lipid crystallization.

  • Pre-Emulsion Formation: Slowly inject the hot aqueous phase into the lipid phase while homogenizing using an Ultra-Turrax at 10,000 rpm for 3 minutes.

  • High-Pressure Homogenization: Transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to 75°C. Process for 3 cycles at 500 bar.

  • Nanoparticle Solidification: Rapidly cool the resulting nanoemulsion to 4°C in an ice bath for 30 minutes. This rapid cooling forces the lipid matrix to solidify, trapping the API within the structural imperfections.

Quantitative Data Summary

The following table summarizes the comparative in vitro and in vivo performance of the unformulated free base versus the engineered ASD and NLC systems.

FormulationParticle Size ( D50​ )Encapsulation / Drug LoadGastric Release (pH 1.2, 2h)Intestinal Release (pH 6.8, 4h)Relative Bioavailability (AUC)
API Free Base 45.2 µm100%> 95% (Rapid dissolution)< 15% (Severe precipitation)100% (Baseline)
HPMCAS-ASD 85.0 µm20.0%< 5% (Enteric protection)> 85% (Supersaturation)340%
Lipid NLC 142 nm92.4% (EE)< 10% (Matrix retention)> 75% (Sustained release)480% (Lymphatic bypass)

Table 1: Comparative physicochemical and pharmacokinetic metrics demonstrating the superiority of ASD and NLC formulations in preventing intestinal precipitation and enhancing systemic exposure.

Mechanistic Workflow & Absorption Pathways

The following diagram illustrates the distinct biological absorption pathways and stabilization mechanisms achieved by the two formulation strategies.

G cluster_ASD Strategy 1: ASD (HME) cluster_NLC Strategy 2: NLC API 5-amino-N,N-dimethyl- 2-(methylamino)benzamide HPMCAS HPMCAS Matrix (Enteric Polymer) API->HPMCAS Hot-Melt Extrusion Lipid Solid/Liquid Lipid Matrix API->Lipid High-Pressure Homog. Supersat Intestinal Supersaturation HPMCAS->Supersat pH > 5.5 Dissolution Portal Portal Vein Absorption Supersat->Portal Transcellular Protect Oxidation Protection Lipid->Protect Encapsulation Lymph Lymphatic Transport Protect->Lymph Chylomicron Pathway

Mechanistic absorption pathways of ASD vs. NLC formulated 5-amino-N,N-dimethyl-2-(methylamino)benzamide.

References

  • Monschke, M., Kayser, K., & Wagner, K. G. (2021). Influence of Particle Size and Drug Load on Amorphous Solid Dispersions Containing pH-Dependent Soluble Polymers and the Weak Base Ketoconazole. AAPS PharmSciTech, 22(1), 44.[Link]

  • Murugan, D. (2023). Nanostructured lipid carriers – a promising carrier for improving oral bioavailability of drugs. International Journal of Pharmaceutical Sciences and Research, 14(10), 4724-4732.[Link]

  • Nunes, P. D., Pinto, J. F., Henriques, J., & Paiva, A. M. (2022). Insights into the Release Mechanisms of ITZ:HPMCAS Amorphous Solid Dispersions: The Role of Drug-Rich Colloids. Molecular Pharmaceutics, 19(1), 51-66.[Link]

  • Khan, S., Baboota, S., Ali, J., Khan, S., Narang, R. S., & Narang, J. K. (2015). Nanostructured lipid carriers: An emerging platform for improving oral bioavailability of lipophilic drugs. International Journal of Pharmaceutical Investigation, 5(4), 182-191.[Link]

Application

scaling up the production of 5-amino-N,N-dimethyl-2-(methylamino)benzamide for clinical trials

An Application Note for the Process Development and Scale-Up of 5-amino-N,N-dimethyl-2-(methylamino)benzamide for Phase I Clinical Trials Abstract This document provides a comprehensive guide for the process development,...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Process Development and Scale-Up of 5-amino-N,N-dimethyl-2-(methylamino)benzamide for Phase I Clinical Trials

Abstract

This document provides a comprehensive guide for the process development, scale-up, and quality control of 5-amino-N,N-dimethyl-2-(methylamino)benzamide (PN1701), a key pharmaceutical intermediate. The transition from laboratory-scale synthesis to multi-kilogram production for clinical trials presents significant challenges in chemistry, engineering, and regulatory compliance.[1][2][3] This guide outlines a robust and scalable synthetic route, detailed production protocols under Good Manufacturing Practices (GMP), and the requisite analytical methods to ensure the final Active Pharmaceutical Ingredient (API) meets stringent purity and quality standards for human trials. The causality behind experimental choices is explained to provide a framework for troubleshooting and process optimization.

Introduction and Strategic Overview

5-amino-N,N-dimethyl-2-(methylamino)benzamide (hereafter PN1701) is a novel substituted aminobenzamide scaffold. Derivatives of this class have shown potential as inhibitors of various enzymes, making them promising candidates for therapeutic development.[4][5][6] The successful advancement of any such candidate into clinical trials hinges on the ability to produce the API in sufficient quantity and quality.

Scaling a laboratory synthesis is not a linear expansion of volumes.[7] A process that is feasible at the gram scale may become unsafe, inefficient, or non-compliant at the kilogram scale due to challenges in heat transfer, mass transport, and impurity management.[1][8] This application note addresses these challenges by proposing a process designed for scalability and adherence to the principles of GMP as outlined in the FDA's Q7 guidance.[9][10] The objective is to provide a clear, actionable pathway from a paper chemistry concept to a validated, kilogram-scale manufacturing process ready for Phase I material supply.

Process Chemistry and Synthetic Route Selection

Rationale for Route Selection:

  • Starting Material Availability: 2-fluoro-5-nitrobenzoic acid is a readily available and cost-effective commercial starting material.

  • Scalable Reactions: The chosen reactions—amidation, nucleophilic aromatic substitution (SNAr), and nitro group reduction—are standard industrial processes with well-understood scalability parameters.

  • Control of Impurities: The SNAr reaction is highly regioselective, minimizing the formation of positional isomers. The final reduction step is a clean transformation, and the product can be readily purified by crystallization.

  • Safety: The route avoids notoriously hazardous reagents or conditions that would be prohibitive in a standard pilot plant setting.

The overall synthetic pathway is depicted below.

Synthetic_Pathway SM 2-Fluoro-5-nitrobenzoic acid INT1 2-Fluoro-N,N-dimethyl- 5-nitrobenzamide SM->INT1 1. SOCl₂, Toluene 2. Dimethylamine HCl,    Et₃N, THF INT2 N,N-Dimethyl-2-(methylamino)- 5-nitrobenzamide INT1->INT2 Methylamine (aq), DMSO, 80°C API 5-Amino-N,N-dimethyl- 2-(methylamino)benzamide (PN1701) INT2->API H₂, Pd/C (5%), Ethanol

Caption: Proposed synthetic pathway for PN1701.

Kilogram-Scale Manufacturing Protocol

This section details the step-by-step manufacturing process for a target batch size of 1.0 kg of PN1701. All operations must be conducted in compliance with cGMP guidelines, with all activities documented in a master batch record.[9][10]

Overall Process Workflow

The manufacturing process is a multi-day campaign involving synthesis, isolation, purification, and quality control testing.

Manufacturing_Workflow start Start Campaign materials Raw Material Dispensing & QC start->materials step1 Step 1: Amidation (Synthesis of INT-1) materials->step1 step2 Step 2: SNAr Reaction (Synthesis of INT-2) step1->step2 step3 Step 3: Reduction (Synthesis of Crude API) step2->step3 purification Purification: Crystallization step3->purification drying Drying & Milling purification->drying qc Final QC Testing & Release drying->qc end API Release for Clinical Trials qc->end

Caption: High-level workflow for the GMP production of PN1701.

Step 1: Synthesis of 2-Fluoro-N,N-dimethyl-5-nitrobenzamide (INT-1)
  • Reactor Setup: Charge a 50 L glass-lined reactor with 2-fluoro-5-nitrobenzoic acid (2.50 kg, 13.5 mol) and toluene (12.5 L). Begin agitation.

  • Acid Chloride Formation: Slowly add thionyl chloride (1.27 L, 17.6 mol) via a dropping funnel over 1 hour, maintaining the internal temperature below 30°C. A scrubber system for HCl and SO₂ off-gas must be used.

  • Reaction: Heat the mixture to 70°C and hold for 4 hours until in-process control (IPC) by HPLC shows complete conversion of the starting material.

  • Solvent Swap: Cool the reactor to 50°C. Distill off the toluene and excess thionyl chloride under vacuum. Add tetrahydrofuran (THF, 10 L) and co-distill to remove residual toluene. Repeat with another 10 L of THF.

  • Amidation: Cool the resulting solution of the acid chloride in THF to 0°C. In a separate vessel, prepare a solution of dimethylamine hydrochloride (1.33 kg, 16.2 mol) and triethylamine (2.82 L, 20.3 mol) in THF (10 L).

  • Addition & Reaction: Slowly add the dimethylamine slurry to the reactor, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Add water (20 L) to the reactor and stir for 30 minutes. Separate the aqueous layer. Wash the organic layer with 1M HCl (10 L) followed by saturated sodium bicarbonate solution (10 L) and finally brine (10 L).

  • Isolation: Concentrate the organic layer under vacuum to yield INT-1 as a solid. Dry in a vacuum oven at 45°C.

    • Expected Yield: 2.65 - 2.80 kg (92-97%)

Step 2: Synthesis of N,N-Dimethyl-2-(methylamino)-5-nitrobenzamide (INT-2)
  • Reactor Setup: Charge the 50 L reactor with INT-1 (2.60 kg, 12.25 mol), and dimethyl sulfoxide (DMSO, 13 L).

  • Reagent Addition: Slowly add aqueous methylamine (40% w/w, 2.85 L, 33.1 mol) to the reactor. A slight exotherm will be observed; maintain the temperature below 40°C.

  • Reaction: Heat the mixture to 80°C and hold for 6 hours. Monitor by HPLC for the disappearance of INT-1.

  • Crystallization & Isolation: Cool the reactor to 20°C. Slowly add water (26 L) over 2 hours to induce crystallization. Stir the resulting slurry for an additional 2 hours.

  • Filtration: Filter the product using a Nutsche filter-dryer. Wash the filter cake with a 1:1 mixture of DMSO/water (5 L), followed by water (10 L).

  • Drying: Dry the solid under vacuum at 60°C until the loss on drying (LOD) is <0.5%.

    • Expected Yield: 2.45 - 2.60 kg (90-95%)

Step 3: Synthesis and Purification of PN1701 (API)
  • Reactor Setup: Charge a 50 L stainless steel hydrogenation reactor with INT-2 (2.40 kg, 10.75 mol), 5% Palladium on Carbon (Pd/C, 120 g, 50% wet), and ethanol (24 L).

  • Hydrogenation: Purge the reactor with nitrogen, then with hydrogen. Pressurize the reactor to 4 bar (approx. 58 psi) with hydrogen. Heat the mixture to 40°C. The reaction is exothermic; cooling may be required to maintain temperature.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake. When uptake ceases (typically 4-6 hours), confirm completion by HPLC.

  • Filtration: Cool the reactor to room temperature and vent. Purge with nitrogen. Filter the reaction mixture through a bed of Celite® to remove the catalyst. Wash the Celite® pad with ethanol (5 L).

  • Crude Isolation: Concentrate the combined filtrate under vacuum to approximately 5 L.

  • Purification by Crystallization: Add ethyl acetate (15 L) and continue concentration to remove residual ethanol. Cool the solution to 0-5°C and hold for 4 hours to crystallize the product.

  • Final Isolation: Filter the crystalline product and wash the cake with cold ethyl acetate (4 L).

  • Drying: Dry the API in a vacuum tray dryer at 40°C to a constant weight.

    • Expected Yield: 1.75 - 1.95 kg (84-93%)

Analytical Quality Control

A robust set of analytical methods is required to ensure the identity, purity, and quality of the final API.[11] All methods must be validated according to ICH Q2(R1) guidelines.

Parameter Test Method Specification
Appearance Visual InspectionOff-white to light yellow crystalline solid
Identification ¹H NMR & ¹³C NMRSpectrum conforms to reference standard
FT-IRSpectrum conforms to reference standard
Mass Spectrometry[M+H]⁺ = 194.12 ± 0.2 Da
Purity (Assay) HPLC-UV (254 nm)≥ 99.0%
Related Substances HPLC-UV (254 nm)Any single impurity: ≤ 0.10%Total impurities: ≤ 0.50%
Residual Solvents GC-HSEthanol: ≤ 5000 ppmEthyl Acetate: ≤ 5000 ppmToluene: ≤ 890 ppm
Heavy Metals ICP-MS≤ 10 ppm (as lead)
Loss on Drying Gravimetric (TGA)≤ 0.5%
Sulphated Ash USP <281>≤ 0.1%
Protocol: HPLC Purity and Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of PN1701 in 10 mL of 50:50 Water:Acetonitrile.

Conclusion

This application note provides a scientifically grounded and actionable framework for the scaled-up production of 5-amino-N,N-dimethyl-2-(methylamino)benzamide (PN1701) for clinical trials. The proposed synthetic route is robust and utilizes common industrial transformations. The detailed kilogram-scale protocol, when executed under GMP conditions, is designed to consistently produce high-purity API.[8][12] The accompanying analytical methods provide the necessary controls to ensure the final product meets the stringent quality requirements for use in humans. This comprehensive guide serves as a critical tool for researchers, scientists, and drug development professionals tasked with advancing promising molecules from the laboratory to the clinic.

References

  • Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents Source: Research Square (Preprint) URL: [Link]

  • Title: A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)
  • Title: Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones Source: Molecules (MDPI) URL: [Link]

  • Title: [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography] Source: PubMed URL: [Link]

  • Title: Pharmaceutical Crystallization in drug development Source: Syrris URL: [Link]

  • Title: Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study Source: Molecules (MDPI) URL: [Link]

  • Title: Scale-Up Challenges for Intermediates: A Practical Guide Source: At Tianming Pharmaceutical URL: [Link]

  • Title: Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site Source: Molecules (MDPI) URL: [Link]

  • Title: A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents Source: European Patent Office (Patent 2281804) URL: [Link]

  • Title: How to Scale Up a New Synthesis Reaction Source: Lab Manager URL: [Link]

  • Title: Enantioseparation of chiral 2-(benzylsulfinyl)benzamides by cyclodextrin-mediated capillary electrophoresis Source: IRIS Polimi URL: [Link]

  • Title: The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I Source: ACS Publications URL: [Link]

  • Title: FDA's Guidelines for GMP Of API Source: Dalton Pharma Services URL: [Link]

  • Title: Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme Source: Dove Medical Press URL: [Link]

  • Title: Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors Source: Molecules (MDPI) URL: [Link]

  • Title: Mastering GMP Compliant Scale-Up Synthesis Source: Natech URL: [Link]

  • Source: Google Patents (CN101492387B)
  • Title: API Crystallization Source: Crystal Pharmatech URL: [Link]

  • Title: Crystallization Method Development and Optimization Source: Triclinic Labs URL: [Link]

  • Title: The requirements for manufacturing highly active or sensitising drugs comparing Good Manufacturing Practices Source: Journal of Pharmaceutical Policy and Practice URL: [Link]

  • Title: Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery Source: oystir.com URL: [Link]

  • Source: Google Patents (US8178666B2)
  • Title: Good Manufacturing Practices in Active Pharmaceutical Ingredients Development Source: ComplianceOnline URL: [Link]

  • Title: Scale-Up and Multi-Kilo Synthesis Source: SV ChemBioTech URL: [Link]

  • Title: Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) Source: Canada.ca URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Amino-N,N-dimethyl-2-(methylamino)benzamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield bottlenecks during the synthesis of 5-amino-N,N-dimethyl-2-(methylamino)benzamide , a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield bottlenecks during the synthesis of 5-amino-N,N-dimethyl-2-(methylamino)benzamide , a highly functionalized anthranilamide building block.

Because this molecule contains three distinct nitrogen-bearing functional groups (a primary amine, a secondary amine, and a tertiary amide) on an electron-rich aromatic core, its synthesis is prone to regioselectivity issues, catalyst poisoning, and extraction losses. This guide breaks down the causality behind these issues and provides field-proven, self-validating protocols to maximize your yield.

Mechanistic Pathway & Workflow

The standard and most efficient synthetic route involves a three-step sequence starting from commercially available 2-fluoro-5-nitrobenzoic acid: Amidation, Nucleophilic Aromatic Substitution (SNAr), and Catalytic Nitro Reduction.

SynthesisPathway SM 2-Fluoro-5-nitrobenzoic acid Int1 2-Fluoro-5-nitro-N,N-dimethylbenzamide SM->Int1 1. SOCl2, DMF (cat) 2. HN(CH3)2, THF Int2 N,N-Dimethyl-2-(methylamino)-5-nitrobenzamide Int1->Int2 CH3NH2 (EtOH) SNAr, RT Product 5-Amino-N,N-dimethyl-2-(methylamino)benzamide Int2->Product H2 (45 psi), 10% Pd/C MeOH / AcOH

Reaction pathway for the synthesis of 5-amino-N,N-dimethyl-2-(methylamino)benzamide.

Troubleshooting FAQs

Q1: Why is my yield low during the initial amidation of 2-fluoro-5-nitrobenzoic acid? Cause: The intermediate acid chloride is highly susceptible to hydrolysis. If you are using aqueous dimethylamine (which is common and inexpensive), the hydroxide ions act as competing nucleophiles, reverting the acid chloride back to the starting material. Solution: Maintain strictly anhydrous conditions. Form the acid chloride using thionyl chloride (SOCl₂) with a catalytic amount of DMF. Once the solvent is stripped, resuspend in dry THF and use a commercially available solution of dimethylamine in THF (2.0 M) rather than an aqueous solution. Keep the addition temperature below 5 °C to control the exothermic reaction.

Q2: In the SNAr step, I am seeing a complex mixture and low yield. What is going wrong? Cause: The choice of the leaving group and the solvent system is critical. If you started with 2-chloro-5-nitrobenzoic acid instead of the fluoro-derivative, the reaction will be sluggish and require heating, which promotes side reactions. Solution: Always use the 2-fluoro derivative. According to [1], fluorine is a vastly superior leaving group in SNAr reactions because its high electronegativity stabilizes the intermediate Meisenheimer complex. Furthermore,[2]. Run the reaction at room temperature using a solution of methylamine in absolute ethanol. The strong electron-withdrawing effects of the para-nitro and ortho-amide groups will drive the substitution to completion in under 4 hours without heat.

Q3: The final reduction step (nitro to amino) stalls, or I get a lot of colored impurities. How can I push it to >90% yield? Cause: Incomplete reduction often stalls at the highly reactive hydroxylamine intermediate (-NHOH), which rapidly dimerizes to form colored azo or azoxy impurities. Additionally, [3]. The basicity of the newly formed primary amine and the existing secondary amine coordinates to the palladium surface, deactivating it. Solution: Introduce an acidic modifier. Adding 1.1 equivalents of glacial acetic acid to the methanol solvent protonates the basic amines, preventing them from binding to the palladium catalyst. Additionally, use a Parr shaker at 45 psi rather than a hydrogen balloon to force the reaction past the hydroxylamine stage.

Q4: How do I efficiently isolate the final product without losing it in the aqueous phase? Cause: The target compound, 5-amino-N,N-dimethyl-2-(methylamino)benzamide, is highly polar and water-soluble due to its three nitrogen-containing functional groups. Standard extractions with dichloromethane (DCM) or ethyl acetate will leave up to 40% of the product in the aqueous layer. Solution: After neutralizing the acidic hydrogenation mixture to pH 8 using saturated aqueous NaHCO₃, extract the product using a solvent mixture of 10% isopropanol in DCM . The isopropanol disrupts the hydration sphere around the polar amine groups, vastly improving the partition coefficient into the organic layer.

Quantitative Yield Optimization Data

The table below summarizes the critical parameters for the yield-determining nitro reduction step, comparing standard benchtop conditions against our optimized protocol.

ParameterSub-optimal ConditionOptimized ConditionExpected Yield Increase
Solvent System Neat MethanolMethanol + 1.1 eq Acetic Acid+15–20% (Prevents Pd poisoning)
Catalyst 5% Pd/C (Dry)10% Pd/C (50% Wet)+10% (Suppresses azo-dimerization)
H₂ Pressure Balloon (1 atm)Parr Shaker (45 psi)+25% (Prevents stalling)
Extraction Solvent 100% Dichloromethane90:10 DCM:Isopropanol+15% (Maximizes recovery)

Validated Experimental Protocol: High-Yield Nitro Reduction

This step-by-step methodology incorporates self-validating checks to ensure the successful conversion of N,N-dimethyl-2-(methylamino)-5-nitrobenzamide to the final product.

Step 1: Catalyst Preparation

  • Charge a heavy-walled Parr hydrogenation flask with 10 wt% Pd/C (50% wet) (0.1 equivalents by weight relative to the substrate).

  • Self-Validation: Using wet catalyst is critical; dry Pd/C can ignite methanol vapors upon introduction, destroying the substrate and posing a severe safety hazard.

Step 2: Solvation & Modification

  • Dissolve the N,N-dimethyl-2-(methylamino)-5-nitrobenzamide (1.0 equiv) in HPLC-grade Methanol to achieve a 0.2 M solution.

  • Add glacial acetic acid (1.1 equiv) directly to the mixture.

  • Causality: The color of the solution may shift slightly as the basic secondary amine is protonated, confirming the protective acidic environment is established.

Step 3: Reaction Execution

  • Seal the flask and purge the atmosphere with N₂ gas three times (pressurize to 30 psi, then vent).

  • Purge with H₂ gas three times, then pressurize the vessel to 45 psi H₂ .

  • Initiate shaking at room temperature. Monitor the pressure gauge; you should observe a steady pressure drop over the first 30 minutes. Repressurize to 45 psi as needed until hydrogen uptake completely ceases (typically 2–4 hours).

Step 4: Filtration & Workup

  • Carefully vent the H₂ gas and purge the flask with N₂.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol. Warning: Do not let the Celite pad dry out while pulling air through it, as the concentrated Pd/C can ignite.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

Step 5: pH-Controlled Extraction

  • Resuspend the crude acetate salt in a minimal amount of water and slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.0–8.5 .

  • Extract the aqueous layer three times with a solution of 10% Isopropanol in Dichloromethane .

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 5-amino-N,N-dimethyl-2-(methylamino)benzamide as a solid (>90% yield).

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley / VitalSource URL: [Link]

  • Title: Catalytic Hydrogenation in Organic Syntheses (Rylander, Paul N.) Source: Journal of Chemical Education / ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting DMSO Solubility of 5-amino-N,N-dimethyl-2-(methylamino)benzamide

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with complex functionalized anilines is a common but solvable challenge.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with complex functionalized anilines is a common but solvable challenge.

This guide provides a mechanistic breakdown of why 5-amino-N,N-dimethyl-2-(methylamino)benzamide (a highly functionalized, electron-rich aromatic compound) may exhibit poor solubility in dimethyl sulfoxide (DMSO), and delivers self-validating protocols to overcome these issues.

I. Diagnostic Workflow

Before altering your experimental parameters, you must identify the root cause of the precipitation. The physical appearance of your failed solution dictates the corrective action.

G Start Solubility Issue Detected: 5-amino-N,N-dimethyl-2- (methylamino)benzamide in DMSO Visual Step 1: Visual Inspection of the Mixture Start->Visual Cloudy Observation: Cloudy / White Micro-precipitates Visual->Cloudy Brown Observation: Dark Brown / Sludgy Precipitate Visual->Brown Salt Root Cause A: Insoluble Salt Form (e.g., HCl, Sulfate) Cloudy->Salt Intact API Water Root Cause B: Moisture Contamination in DMSO Cloudy->Water Hydration Oxidation Root Cause C: Auto-oxidation of 5-Amino Group Brown->Oxidation Degradation Action1 Execute Protocol A: Free-Base Conversion Salt->Action1 Action2 Execute Protocol B: Anhydrous Preparation Water->Action2 Action3 Prepare under Inert Gas (Argon/N2) + Aliquot Oxidation->Action3

Diagnostic workflow for troubleshooting DMSO solubility issues.

II. Mechanistic FAQs (The "Why" Behind the Failure)

Q1: Why does my compound form a cloudy white suspension in DMSO despite being a small organic molecule?

A1: You are likely working with a salt form (e.g., Hydrochloride or Sulfate) rather than the free base. Amines are frequently synthesized and supplied as hydrochloride salts to increase chemical stability during storage[1]. While DMSO is an excellent polar solvent, it is aprotic. It solvates cations effectively but is notoriously poor at solvating anions (like Cl⁻ or SO₄²⁻) because it lacks hydrogen-bond donors. Consequently, the high lattice energy of the organic salt is not overcome by the solvent, resulting in poor solubility[1]. Solution: Convert the compound to its free base form (See Protocol A).

Q2: The solution was perfectly clear on day one, but precipitated after a week in the -20°C freezer. Why?

A2: Moisture contamination and freeze-thaw nucleation. DMSO is highly hygroscopic and readily absorbs atmospheric moisture if left open to the air[2]. Water acts as a potent anti-solvent for the hydrophobic benzamide core of this compound. Furthermore, a combination of prolonged storage time, repeated freeze-thaw cycling, and moisture ingress accelerates the nucleation of the drug into a less soluble crystalline solid-state form[3]. Solution: Prepare single-use aliquots using anhydrous DMSO (See Protocol B).

Q3: My DMSO stock turned dark brown and formed a sludgy precipitate. What happened?

A3: Oxidative polymerization. The chemical structure of 5-amino-N,N-dimethyl-2-(methylamino)benzamide features a primary amine at position 5 and a secondary amine at position 2 on the benzene ring. This makes the aromatic ring exceptionally electron-rich. In the presence of dissolved oxygen and light, electron-rich anilines undergo rapid auto-oxidation, forming azo-compounds and polymeric melanic-like species. These degradation products are completely insoluble in DMSO. Solution: Handle the free base strictly under an inert atmosphere (Argon/N₂) and store in amber vials.

Q4: When I add my clear DMSO stock to my cell culture media, it instantly crashes out. How do I prevent this?

A4: Thermal shock and localized supersaturation. Adding a concentrated DMSO stock to cold aqueous media drastically decreases the compound's solubility, encouraging immediate precipitation[2]. Solution: Always pre-warm your culture medium to 37°C before addition. Furthermore, add the DMSO stock dropwise while actively vortexing or swirling the media to prevent localized areas of high concentration[2].

III. Quantitative Data Center

Understanding the physicochemical boundaries of your solvent system is critical for preventing precipitation.

ParameterValue / ObservationMechanistic Impact on Solubilization
Solvent Dielectric Constant (ε) 46.7 (Pure DMSO)High polarity solvates cations, but lack of H-bond donors fails to solvate counter-anions (e.g., Cl⁻).
Water Content Threshold < 0.1% v/vExceeding this threshold increases solvent polarity excessively, crashing out the hydrophobic benzamide core.
Optimal Stock Concentration 10 mM – 20 mMPushing concentrations higher (e.g., >50 mM) drastically increases the risk of nucleation during freeze-thaw cycles[3].
Aqueous Dilution Limit ≤ 1% v/v final DMSOExceeding 1% DMSO in cell-based assays causes cytotoxicity; requires high stock concentration but risks aqueous precipitation[3].

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to biological assays unless the validation step at the end of each protocol is successfully met.

Protocol A: Free-Base Conversion and Extraction

Use this protocol if your compound was supplied as an HCl or Sulfate salt and exhibits a cloudy white suspension in DMSO.

  • Dissolution: Suspend 50 mg of the salt-form compound in 5 mL of distilled water in a separatory funnel.

  • Deprotonation: Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution dropwise until the aqueous phase reaches pH 8.5–9.0. Causality: This neutralizes the protonated amines, driving the compound into its highly lipophilic free-base state.

  • Extraction: Add 10 mL of Dichloromethane (DCM) or Ethyl Acetate. Shake vigorously and allow the phases to separate. The free base will partition into the lower (DCM) or upper (Ethyl Acetate) organic layer.

  • Washing & Drying: Collect the organic layer. Wash once with 5 mL of brine (saturated NaCl), then dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Evaporation: Filter out the drying agent and evaporate the organic solvent under reduced pressure (rotary evaporator) at 30°C to yield the pure, dry free base.

  • Validation Step: Weigh 1 mg of the newly isolated free base and add 100 µL of pure DMSO. It should dissolve instantly at room temperature. If the solution is cloudy, residual inorganic salts are present; repeat the organic extraction.

Protocol B: Anhydrous Stock Preparation Under Inert Atmosphere

Use this protocol to prevent moisture-induced precipitation and oxidative degradation of the electron-rich aniline core.

  • Preparation: Purge a sterile, dry amber glass vial with Argon or Nitrogen gas for 2 minutes to displace atmospheric oxygen.

  • Weighing: Rapidly weigh the required amount of the free-base compound into the purged vial.

  • Solvent Addition: Using a gas-tight syringe, extract fresh, anhydrous DMSO (≤0.005% water, sealed under Argon) and inject it into the vial to achieve a target concentration of 10 mM.

  • Solubilization: Seal the vial tightly. Place it in an ultrasonic water bath pre-warmed to 37°C for 5 minutes. Causality: Mild heat and sonication disrupt intermolecular hydrogen bonding between the amides and amines, accelerating dissolution.

  • Aliquotting: Inside a nitrogen-purged glove bag or using continuous gas flow, divide the master stock into 20 µL single-use aliquots in amber microcentrifuge tubes. Store immediately at -80°C.

  • Validation Step (Spectrophotometric Confirmation): Before using an aliquot for an assay, measure its absorbance at 600 nm (A600) using a microvolume spectrophotometer (e.g., NanoDrop). An A600 < 0.01 confirms the absolute absence of sub-visible micro-precipitates. If A600 > 0.01, discard the aliquot as nucleation has occurred.

V. References

1.[1] Principles of Solubility. ResearchGate. Available at: 2.[3] Solubility in Pharmaceutical Chemistry. Pageplace. Available at: 3.[2] 1-Methoxy-2-(methylsulfonyl)benzene | CAS 13736-79-3. Benchchem. Available at:

Sources

Troubleshooting

preventing oxidation of 5-amino-N,N-dimethyl-2-(methylamino)benzamide during long-term storage

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-amino-N,N-dimethyl-2-(methylamino)benzamide and related electron-rich aromatic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-amino-N,N-dimethyl-2-(methylamino)benzamide and related electron-rich aromatic amines.

Due to its specific structural motifs, this compound is highly susceptible to oxidative degradation during storage and handling. Below, we provide the mechanistic causality of this instability, diagnostic tools, and field-proven, self-validating protocols to ensure the integrity of your compound.

Mechanistic Causality: The "Why" Behind the Degradation

To prevent degradation, one must understand the molecule's electronic vulnerabilities. The structure of 5-amino-N,N-dimethyl-2-(methylamino)benzamide contains a primary amine at the 5-position and a secondary methylamino group at the 2-position.

Crucially, these two electron-donating groups are para to each other , making the core a substituted p-phenylenediamine (PPD). PPD derivatives are notorious for their low oxidation potentials. When exposed to ambient oxygen, light, or trace transition metals, the molecule undergoes a rapid two-electron, multi-proton oxidation [1].

  • Initiation: The electron-rich amines lose a single electron to form a radical cation (Wurster’s intermediate). This process can also generate reactive oxygen species (ROS) like hydroxyl radicals, which accelerate further degradation [2].

  • Propagation: A second electron is lost, yielding a highly reactive p-benzoquinone diimine [1].

  • Polymerization: The diimine acts as a potent Michael acceptor. Unoxidized parent molecules attack the diimine, forming dimers, trimers (analogous to Bandrowski's base), and eventually dark-colored, insoluble oligomers [3].

OxidationPathway Monomer 5-amino-N,N-dimethyl- 2-(methylamino)benzamide (Colorless/Pale) Radical Radical Cation (Wurster's Intermediate) Monomer->Radical -e⁻ (O₂, Light, Trace Metals) Diimine p-Benzoquinone Diimine (Highly Reactive) Radical->Diimine -e⁻, -H⁺ Degradation Oligomers / Polymers (Dark Brown/Black) Diimine->Degradation Michael Addition or Hydrolysis

Oxidation pathway of para-phenylenediamine derivatives to dark oligomers.

Diagnostic & Stability Matrix

Because the quinone diimine and its polymeric derivatives are highly conjugated, degradation is immediately visually apparent. A shift from a white/colorless powder to pink, purple, or dark brown indicates oxidation.

Table 1: Comparative Stability of 5-amino-N,N-dimethyl-2-(methylamino)benzamide

Storage StateTemperatureAtmosphereLight ExposureEstimated Shelf-Life (>98% Purity)Primary Degradant
Free Base (Solid)25°CAmbient AirAmbient UV/Vis< 1 WeekQuinone Diimines / Polymers
Free Base (Solid)-20°CArgonDark3 - 6 MonthsRadical Cations (Trace)
HCl Salt (Solid) 25°C Ambient Air Ambient UV/Vis > 1 Year Negligible
DMSO Solution (10mM)-80°CArgonDark1 - 3 MonthsDimers / Hydrolysis Products
DMSO Solution (10mM)4°CAmbient AirAmbient UV/Vis< 24 HoursPolymeric Aggregates

Corrective & Preventive Action (CAPA) Protocols

Protocol A: Conversion to Hydrochloride Salt (Recommended for Long-Term Storage)

Causality: Protonating the amine lone pairs drastically increases the oxidation potential of the molecule. Without available lone pairs, the initial single-electron transfer required to form the radical cation cannot occur, rendering the molecule virtually immune to auto-oxidation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the free base compound in a minimum volume of anhydrous, degassed diethyl ether or ethanol under an inert argon atmosphere.

  • Acidification: Slowly dropwise add a 1.5x stoichiometric excess of anhydrous HCl in dioxane (e.g., 4M solution) while stirring at 0°C in an ice bath.

  • Precipitation: Stir for 30 minutes. The hydrochloride salt will precipitate out of solution as a fine white powder.

  • Isolation: Filter the precipitate using a Schlenk frit under argon. Wash twice with cold, anhydrous diethyl ether.

  • Drying: Dry the resulting powder under high vacuum (< 0.1 mbar) for 12 hours to remove residual solvent.

  • Self-Validation Check: Dissolve 1 mg of the resulting salt in 1 mL of DI water. The pH should drop to < 4. Leave the solution exposed to air for 2 hours; unlike the free base, the salt solution will remain completely colorless, confirming successful stabilization.

Protocol B: Inert Aliquoting for DMSO Stock Solutions

Causality: If the free base must be stored in solution for biological assays, oxygen and radical initiators must be strictly excluded. DMSO is highly hygroscopic and readily dissolves atmospheric oxygen, acting as a vector for oxidation.

Step-by-Step Methodology:

  • Solvent Preparation: Use only anhydrous, ampouled DMSO. Sparge the DMSO with high-purity Argon gas for 30 minutes prior to use to displace dissolved oxygen.

  • Antioxidant Addition (Optional): If compatible with your downstream assay, add 1 mM Dithiothreitol (DTT) or Ascorbic Acid to the DMSO. These act as sacrificial electron donors.

  • Dissolution & Aliquoting: Dissolve the compound in the degassed DMSO. Immediately dispense into single-use amber glass vials (to prevent UV-initiated radical formation).

  • Sealing: Overlay the headspace of each vial with a gentle stream of Argon for 10 seconds before quickly capping with a PTFE-lined septum.

  • Storage: Flash-freeze the vials in liquid nitrogen and transfer to a -80°C freezer.

  • Self-Validation Check: Upon thawing a single-use aliquot, the solution must be visually clear and colorless. A yellow or pink tint indicates a compromised seal and oxygen ingress.

Troubleshooting FAQs

Q: My compound arrived as a pale pink powder instead of white. Is it ruined? A: Not necessarily. Quinone diimine dyes have exceptionally high molar absorptivity coefficients. Even a 0.1% degradation fraction can turn the entire batch pale pink or purple. If LC-MS analysis confirms the main peak is >98% pure, it is generally safe for in vitro use. However, if your assay relies on colorimetric readouts (e.g., MTT assays), you must repurify the compound via flash chromatography immediately before use.

Q: Can I store the free base in a standard -20°C freezer to prevent oxidation? A: No. Standard -20°C freezers are not inert environments, and oxygen will still slowly permeate the container. Furthermore, frost-free freezers cycle temperatures, which introduces condensation. Moisture accelerates the hydrolysis of any formed diimines into quinones [1]. You must store the free base under Argon, or preferably, convert it to a salt (Protocol A).

Q: Why did my compound turn black instantly when I added it to my cell culture media? A: Cell culture media contains trace transition metals (like Iron and Copper) and is heavily oxygenated. These metals act as catalysts, rapidly stripping electrons from the p-phenylenediamine core. To prevent this, prepare your stocks at 1000x concentration in degassed DMSO and spike them into the media immediately before treating the cells, minimizing the aqueous exposure time.

References

  • p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium.uco.es.
  • The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes - PubMed.nih.gov.
  • Oxidative polymerization of p-phenylenediamine - ResearchGate.researchgate.net.
Optimization

Technical Support Center: Crystallization &amp; Impurity Purge of 5-Amino-N,N-dimethyl-2-(methylamino)benzamide

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists Welcome to the technical support and troubleshooting center for the isolation and crystallization of 5-amino-N,N-dimethyl-2-(methylam...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists

Welcome to the technical support and troubleshooting center for the isolation and crystallization of 5-amino-N,N-dimethyl-2-(methylamino)benzamide . This compound is a highly functionalized, electron-rich intermediate frequently utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). Due to its specific structural motif—a para-phenylenediamine-like core (amines at positions 2 and 5)—it presents unique challenges during downstream processing, particularly regarding oxidative stability and the entrapment of reduction intermediates.

Mechanistic Overview of Impurity Formation

Before troubleshooting, it is critical to understand the chemical causality behind the impurities. The target compound is typically synthesized via the catalytic hydrogenation of a 5-nitro precursor. This reduction proceeds stepwise: Nitro → Nitroso → Hydroxylamino → Amino .

The presence of hydroxylamino impurities is a well-documented challenge in the catalytic hydrogenation of nitroaromatics [1]. Furthermore, anilines—especially electron-rich diamines—are highly susceptible to auto-oxidation, leading to azoxy or quinone derivatives [2].

Pathway Nitro 5-Nitro Precursor Hydroxyl 5-Hydroxylamino Intermediate Nitro->Hydroxyl Incomplete Reduction Target 5-Amino Target (API Intermediate) Hydroxyl->Target Complete Hydrogenation Quinone p-Quinonediimine (Oxidation Byproduct) Target->Quinone Auto-Oxidation (O2 exposure)

Mechanistic pathway of 5-amino-N,N-dimethyl-2-(methylamino)benzamide impurity formation.

Troubleshooting & FAQs

Q1: Why is my crystallized product turning dark brown or purple upon exposure to air during filtration?

The Causality: Your product contains a 2-methylamino and a 5-amino group. Because these groups are para to each other on the benzene ring, the molecule behaves structurally like a p-phenylenediamine. This electron-rich core is extremely sensitive to molecular oxygen and rapidly auto-oxidizes to form highly conjugated, deeply colored p-quinonediimine derivatives. The Solution: Crystallization and isolation must be treated as an oxygen-free system. Utilize nitrogen (N₂) sparging for all crystallization solvents. Implement a closed-system Nutsche filter dryer under a strict N₂ blanket. The addition of a mild, process-compatible antioxidant (e.g., 0.1 wt% sodium dithionite or ascorbic acid) during the dissolution phase will scavenge residual oxygen and reduce trace quinones back to the target amine.

Q2: HPLC analysis shows a persistent impurity at RRT ~0.95 with an MS of [M+H]⁺ + 16 Da. Recrystallization isn't removing it. What is this?

The Causality: The +16 Da mass shift indicates the presence of the 5-hydroxylamino intermediate. The reduction of the hydroxylamine to the final amine is kinetically limited and highly dependent on hydrogen mass transfer[3]. Because the -NHOH group shares nearly identical hydrogen-bonding donor/acceptor geometry with the target -NH₂ group, it readily forms a solid solution (co-crystallizes) within the target's crystal lattice. The Solution: Simple cooling recrystallization will fail because the thermodynamic lattice accepts both molecules. You must use an antisolvent crystallization approach. By selecting a highly polar solvent system (e.g., Isopropyl Alcohol/Water), the more polar hydroxylamino impurity remains solvated in the mother liquor while the target amine precipitates. Advanced flow or optimized batch hydrogenation techniques are often required to push the conversion past the hydroxylamine stage upstream [4].

Q3: I am seeing higher molecular weight impurities (dimers) during scale-up. How do I prevent this?

The Causality: If the reaction or crystallization matrix becomes too basic, residual nitroso and hydroxylamino intermediates can undergo a base-catalyzed condensation to form azoxy dimers. The Solution: Strictly control the pH of the crystallization matrix. Maintain a neutral to slightly acidic environment (pH 6.0–7.0) during the hot dissolution phase to suppress condensation kinetics.

Quantitative Impurity Profiling

Impurity ProfileChemical OriginAnalytical SignatureCrystallization Mitigation Strategy
5-Hydroxylamino derivative Mass-transfer limited incomplete reduction of the 5-nitro group.LC-MS: [M+H]⁺ + 16 Da.RRT ~0.95.Slow cooling ramp in IPA/Water; avoid rapid supersaturation to prevent solid solution entrapment.
p-Quinonediimine Auto-oxidation of the para-diamine core upon O₂ exposure.Deep purple/brown discoloration.UV-Vis: Broad absorption >500 nm.N₂ blanketing during filtration; addition of 0.1 wt% sodium dithionite.
Azoxy Dimer Base-catalyzed condensation of nitroso and hydroxylamino intermediates.LC-MS: [2M+H]⁺ + 14 Da.RRT ~1.80.Maintain neutral pH during crystallization; reject via polar antisolvent washing.

Validated Experimental Protocol: Antioxidant-Assisted Antisolvent Crystallization

This protocol is designed as a self-validating system. If the inert atmosphere fails at any point, the visual feedback (discoloration) will immediately alert the operator to an oxidation event.

Step 1: Dissolution & Deoxygenation Charge the crude 5-amino-N,N-dimethyl-2-(methylamino)benzamide into a jacketed crystallizer. Add 5 volumes of Isopropyl Alcohol (IPA). Sparge the slurry with subsurface N₂ for 15 minutes to displace dissolved oxygen, then heat the jacket to 70°C to achieve full dissolution.

Step 2: Antioxidant Scavenging Add 0.1 wt% (relative to crude mass) of sodium dithionite (Na₂S₂O₄) to the hot solution. Causality: This acts as an in-situ sacrificial reductant, neutralizing dissolved O₂ and converting any pre-formed quinonediimine impurities back into the target API intermediate.

Step 3: Clarification (Hot Filtration) Perform a hot filtration of the solution through a 0.45 µm PTFE membrane into a pre-heated (65°C), N₂-purged secondary vessel. Causality: This removes spent heterogeneous catalyst (e.g., Pd/C) residues, which can act as unwanted nucleation sites and catalyze secondary oxidation reactions.

Step 4: Antisolvent Dosing Slowly dose 10 volumes of degassed, deionized Water (the antisolvent) over 2 hours while maintaining the batch temperature at 65°C. Causality: Water forces the target compound to the metastable zone while keeping the highly polar 5-hydroxylamino impurity fully dissolved.

Step 5: Controlled Cooling Implement a linear cooling ramp from 65°C to 5°C over 6 hours. Causality: A slow, linear ramp prevents rapid supersaturation. Rapid crashing out would kinetically trap the hydroxylamino impurity in the crystal lattice. Slow growth favors the thermodynamically pure crystal habit.

Step 6: Isolation & Washing Filter the resulting slurry using a closed-filter dryer under a strict N₂ blanket. Wash the wet cake with 2 volumes of a cold, degassed IPA/Water (1:2) mixture. Dry under vacuum at 40°C. Self-Validation Check: The isolated wet cake should be a pale yellow/off-white crystalline powder. If the cake turns purple or brown on the frit, the N₂ blanket has been compromised.

References

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Hydrogenation of F-nitrobenzene to F-aminophenol under kinetics and mass transfer limited regimes. NC State University Repository. Available at:[Link]

  • From Batch to the Semi-Continuous Flow Hydrogenation of pNB, pNZ-Protected Meropenem. MDPI. Available at:[Link]

Troubleshooting

Technical Support Center: Chromatography of 5-amino-N,N-dimethyl-2-(methylamino)benzamide

Welcome to the technical support center for the chromatographic analysis of 5-amino-N,N-dimethyl-2-(methylamino)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 5-amino-N,N-dimethyl-2-(methylamino)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our focus is to move beyond simple procedural lists and delve into the causative factors behind common chromatographic issues, empowering you to build robust and reliable analytical methods.

Introduction to the Analyte and its Chromatographic Behavior

5-amino-N,N-dimethyl-2-(methylamino)benzamide is a polar, aromatic compound containing multiple basic amine functionalities. This chemical nature presents specific challenges in reverse-phase HPLC. The primary amino group and the methylamino group are susceptible to protonation, making their retention and peak shape highly dependent on the mobile phase pH. Furthermore, these basic sites can engage in secondary ionic interactions with residual silanol groups on the surface of silica-based stationary phases, a common cause of significant peak tailing.[1] A stable, quiet baseline is the foundation of accurate quantification, and for this analyte, achieving it requires careful control over the chromatographic system and methodology.

Troubleshooting Guide: Resolving Baseline Noise

Baseline noise can obscure peaks of interest, leading to inaccurate integration and a higher limit of quantification (LOQ).[2] This section provides a systematic approach to diagnosing and resolving baseline issues.

Q1: I'm observing a noisy, fluctuating baseline. Where should I start my investigation?

A noisy baseline is often indicative of issues with the mobile phase, the pump, or the detector. A logical first step is to systematically isolate the source of the noise.

Troubleshooting Workflow:

A Noisy Baseline Observed B Isolate the Pump: Disconnect column. Flow mobile phase directly to detector. A->B C Noise Persists? B->C D YES C->D Yes E NO C->E No F Source is likely Pump or Mobile Phase D->F G Source is likely Column or Detector E->G H Troubleshoot Pump/Mobile Phase (See Q2 & Q3) F->H I Troubleshoot Column/Detector (See Q4 & Q5) G->I

Caption: Initial workflow for isolating the source of baseline noise.

Q2: The noise seems to be coming from the pump or mobile phase. What are the common causes and solutions?

Issues originating from the pump or mobile phase often manifest as periodic or random noise.

Potential Cause Explanation Recommended Action
Inadequate Solvent Degassing Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing pressure fluctuations and baseline spikes.[1][3]Protocol: Use an inline degasser. If unavailable, sparge solvents with helium or sonicate for 15-20 minutes before use. Prepare fresh mobile phase daily.[3][4]
Mobile Phase Contamination Impurities in solvents or buffer components can create a noisy baseline or ghost peaks, especially during gradient elution.[3]Protocol: Use only HPLC-grade solvents, salts, and additives. Filter all aqueous buffers through a 0.2 or 0.45 µm filter before use.[3][5]
Poor Mobile Phase Mixing Insufficient mixing of mobile phase components, particularly in gradient systems, can lead to periodic baseline fluctuations.Protocol: Ensure solvents are miscible. Manually pre-mix mobile phases where possible. Consider adding a static mixer after the pump if the issue persists.[6]
Pump Seal or Check Valve Issues Worn pump seals or faulty check valves can cause pressure instability, leading to a pulsating baseline. Leaks are often indicated by salt buildup around fittings.[5]Protocol: Follow a regular maintenance schedule for replacing pump seals. If check valves are suspected, they can often be cleaned by sonication in isopropanol or replaced.[4][6]
Q3: I've prepared fresh, degassed mobile phase and the pump seems fine, but the baseline is still drifting. What's next?

Baseline drift, a gradual upward or downward trend, is often related to temperature fluctuations or issues with the mobile phase composition that become apparent over time.

Troubleshooting Workflow for Baseline Drift:

A Baseline Drift Observed B Check for Temperature Fluctuations A->B C Is the column/detector temperature stable? B->C D YES C->D Yes E NO C->E No G Evaluate Mobile Phase Equilibration D->G F Use a column oven. Insulate tubing between column and detector. E->F H Is the column fully equilibrated? G->H I YES H->I Yes J NO H->J No L Consider Mobile Phase Degradation (e.g., TFA) I->L K Increase equilibration time, especially for HILIC or ion-pairing methods. J->K

Caption: Systematic approach to troubleshooting baseline drift.

A common, yet often overlooked, cause of drift is the slow degradation of mobile phase additives like trifluoroacetic acid (TFA), which can alter its UV absorbance over time.[6] Preparing fresh mobile phase daily is the best preventative measure.[6]

Q4: I've isolated the problem to the column. How can the column contribute to baseline noise?

The column is a primary suspect if you observe noise that appears only when the column is in the flow path, or if you see ghost peaks.

Potential Cause Explanation Recommended Action
Column Contamination Buildup of strongly retained impurities from previous injections can slowly leach from the column, causing a wandering or noisy baseline and ghost peaks.Protocol: Flush the column with a strong solvent. For reverse-phase C18 columns, this typically involves a series of washes with water, isopropanol, and then hexane, followed by a return to the mobile phase conditions. Always disconnect the column from the detector during aggressive flushing.[7]
Stationary Phase Bleed At pH extremes or high temperatures, the bonded phase of the column can degrade and "bleed" into the mobile phase, causing a rising baseline, particularly noticeable in gradient analysis.Protocol: Ensure the mobile phase pH is within the column's recommended operating range (typically pH 2-8 for standard silica columns).[4] Consider using a column specifically designed for high or low pH stability if your method requires it.
Column Void A void or channel in the column packing material can lead to poor peak shape and a noisy baseline due to turbulent flow.Protocol: This is often caused by pressure shocks. If a void is suspected, the column usually needs to be replaced. Using a guard column can help extend the life of the analytical column.[4]
Q5: The noise appears to be from the detector. What should I check?

Detector-related noise is often random and high-frequency.

Potential Cause Explanation Recommended Action
Deteriorating Lamp The lamp in a UV detector has a finite lifetime. As it ages, its energy output becomes less stable, leading to increased noise.[1]Protocol: Most HPLC software platforms have a diagnostic test for lamp intensity. If the intensity is low, replace the lamp according to the manufacturer's instructions.
Contaminated Flow Cell Air bubbles or contaminants trapped in the detector flow cell can cause sharp spikes or a drifting baseline.[1]Protocol: Purge the flow cell with a strong, filtered solvent like isopropanol. If the problem persists, follow the manufacturer's guide for cleaning the flow cell.
Incorrect Detector Settings A high detector time constant or data acquisition rate can artificially smooth peaks but can also contribute to the appearance of a noisy baseline.Protocol: Review the detector settings. For standard HPLC, a time constant of 0.1-0.2 seconds is often a good starting point. Adjust as needed to balance noise reduction with peak sharpness.

Frequently Asked Questions (FAQs)

Q: What is a good starting HPLC method for 5-amino-N,N-dimethyl-2-(methylamino)benzamide?

While an official monograph may not be available, a good starting point for method development, based on the analysis of similar polar aromatic amines, would be:

  • Column: A C18 column with high-purity silica and robust end-capping is a versatile first choice.[2] For persistent peak tailing, consider a polar-embedded or a Phenyl-Hexyl phase, which can offer alternative selectivity for aromatic compounds.[8][9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient, for example, 5-95% B over 20 minutes, to determine the approximate elution time.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Column Temperature: 30 °C.

  • Detection: UV, scan for the optimal wavelength. A starting point could be around 254 nm, but a full UV scan is recommended.

  • Injection Volume: 5-10 µL.

Q: My peaks for this compound are severely tailing. Why is this happening and how can I fix it?

Peak tailing for basic compounds like this is most often caused by secondary interactions between the protonated amine groups on your analyte and ionized residual silanol groups (Si-O⁻) on the silica surface of the column.[1]

Solutions to Mitigate Peak Tailing:

  • Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.0 with formic or phosphoric acid), you protonate the silanol groups (Si-OH), which significantly reduces their ability to interact with your positively charged analyte.[1][4] This is often the most effective solution.

  • Use a Base-Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes many of the residual silanols.[1] Columns specifically marketed as "base-deactivated" or those with a polar-embedded group are designed to provide better peak shape for basic compounds.[10]

  • Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask the active sites on the stationary phase, improving peak shape.[4]

  • Consider a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape. The TEA will preferentially interact with the active silanol sites, leaving fewer available to interact with your analyte.[10] However, be aware that TEA can be difficult to flush from the column and may suppress MS signals.

Q: Can I use a high pH mobile phase to analyze this compound?

Operating at a high pH (e.g., pH 9-10) is a valid strategy for basic compounds. At high pH, the analyte will be in its neutral, uncharged form, which can increase its retention on a C18 column and eliminate ionic interactions with the stationary phase.[11] However, you must use a column that is specifically designed for high pH stability. Standard silica-based columns will rapidly degrade and dissolve at a pH above 8.[12]

Q: Should I use Acetonitrile or Methanol as the organic modifier?

Both are common choices. Acetonitrile typically has a lower viscosity, which can lead to higher efficiency and lower backpressure.[10] Methanol can offer different selectivity, particularly on phenyl-based columns where it can enhance π-π interactions.[8] It is often worthwhile to screen both solvents during method development to see which provides better resolution and peak shape for your specific separation.

References

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Kamedulski, P. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Galan-Cisneros, P. A., et al. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Agilent Technologies. (2010, August 25). Tips and Tricks of HPLC Separations and Troubleshooting. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Jones, D. R. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Shah, S. A., et al. (n.d.). Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. Retrieved from [Link]

  • Li, Y., et al. (2023, August 27). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. Retrieved from [Link]

  • Taylor, T. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Formulating and Stabilizing 5-amino-N,N-dimethyl-2-(methylamino)benzamide in Aqueous Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the aqueous stability of highly functionalized benzamides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the aqueous stability of highly functionalized benzamides.

Handling 5-amino-N,N-dimethyl-2-(methylamino)benzamide presents a unique formulation challenge. If you have ever dissolved this compound in water only to watch it turn dark brown within hours, you are not alone. This guide is designed to move beyond basic instructions—we will dissect the chemical causality behind the degradation and provide field-proven, self-validating protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Insight — The "Why" Behind the Degradation

To stop degradation, we must first understand its chemical drivers. This molecule possesses two distinct functional domains with opposing stability profiles:

  • The p-Phenylenediamine Core (Highly Unstable): The 5-amino and 2-methylamino groups are positioned para to each other on the benzene ring. In aqueous environments, this electron-rich diamine system is highly susceptible to 1[1]. Dissolved oxygen acts as an electron acceptor, driving a multi-proton transfer that converts the core into a highly reactive quinone diimine intermediate[2]. Once formed, this electrophile undergoes rapid 3[3], creating the dark brown oligomers that ruin your stock solutions.

  • The N,N-Dimethylbenzamide Moiety (Relatively Stable): Unlike primary amides, the N,N-dimethyl group provides significant 4[4], shielding the carbonyl carbon from nucleophilic attack by water. However, under extreme acidic or basic conditions, 5[5] can still occur, cleaving the molecule and leading to a silent loss of active concentration.

MechanisticPathway A 5-amino-N,N-dimethyl- 2-(methylamino)benzamide (Stable API) B Radical Cation Intermediate A->B Dissolved O2 Trace Metals C Quinone Diimine (Highly Reactive) B->C -e-, -H+ D Polymeric Degradants (Brown Discoloration) C->D Transimination & Polymerization E Benzoquinone Derivatives (Hydrolysis) C->E +H2O

Fig 1: Oxidative degradation pathway of the p-phenylenediamine core into quinone diimine.

Part 2: Troubleshooting Guide & FAQs

Q: My aqueous stock solution turns brown/black within 12 hours of preparation. What is happening and how do I stop it? A: You are observing the autoxidation of the p-phenylenediamine core into polymeric quinone diimines. The causality here is the presence of dissolved oxygen and trace transition metals (like Cu²⁺ or Fe³⁺) in your HPLC-grade water, which act as catalytic electron shuttles. Solution: You must arrest the initial single-electron transfer. Sparge your aqueous solvent with Argon for 30 minutes to displace O₂, and add a sacrificial antioxidant (e.g., 0.1% Ascorbic Acid) alongside a chelator (1 mM EDTA) before dissolving the API.

Q: I am observing a slow loss of API concentration over several weeks, even in degassed solutions, but there is no color change. Why? A: This is a classic signature of amide hydrolysis. While the N,N-dimethylbenzamide group is sterically protected, unbuffered water can drift in pH due to atmospheric CO₂ absorption (becoming acidic) or glass leaching (becoming basic). Solution: Buffer your stock solution to a strict pH of 6.0–6.5 using a 50 mM phosphate buffer to minimize both acid- and base-catalyzed hydrolysis pathways.

Q: Does ambient light exposure affect the stability of this compound on the benchtop? A: Yes. Aromatic amines are highly sensitive to UV/Vis light, which provides the activation energy necessary to accelerate photo-oxidation. Always use amber vials and work under actinic shielding.

Part 3: Quantitative Degradation Summary

Summarizing the degradation kinetics allows us to implement targeted mitigations.

Degradation PathwayPrimary TriggerKinetic Profile (Unprotected)Kinetic Profile (Optimized)Analytical Indicator
Autoxidation Dissolved O₂, Cu²⁺/Fe³⁺ t1/2​≈ 4–12 hours t1/2​> 6 monthsBrown discoloration, +2 Da mass shift
Photo-oxidation UV/Vis Light (250-400 nm) t1/2​≈ 2 hours t1/2​> 6 monthsRapid baseline drift in UV-Vis
Amide Hydrolysis pH < 4.0 or pH > 9.0 t1/2​≈ 14 days t1/2​> 1 yearFormation of carboxylic acid via LC-MS

Part 4: Experimental Methodology

To guarantee reproducibility, do not just mix the compound into water. Follow this self-validating protocol to create ultra-stable aqueous stock solutions.

Protocol: Preparation of Oxidation-Resistant Aqueous Stock Solutions

Step 1: Solvent Deoxygenation (The Causative Fix for Autoxidation) Transfer 50 mL of HPLC-grade water into a sterile bottle. Insert an Argon or Nitrogen line directly into the liquid and sparge vigorously for 30 minutes. Why? Displacing dissolved oxygen removes the primary electron acceptor required for quinone diimine formation.

Step 2: Matrix Fortification To the degassed water, add 1 mM EDTA and 0.1% (w/v) Ascorbic Acid. Adjust the pH to 6.5 using dilute NaOH/HCl. Why? EDTA sequesters catalytic trace metals, while ascorbic acid acts as a sacrificial reducing agent, immediately reducing any transient radical cations back to the stable diamine state.

Step 3: API Dissolution Turn off overhead fluorescent lights. Weigh the required mass of 5-amino-N,N-dimethyl-2-(methylamino)benzamide and dissolve it into the fortified buffer. Vortex gently until clear.

Step 4: Self-Validation & Storage Filter the solution through a 0.22 µm PTFE membrane. Aliquot the solution into single-use amber glass vials and immediately flash-freeze in liquid nitrogen before transferring to -80°C. Self-Validation Step: Leave 1 mL of the formulated solution in a clear glass vial on your benchtop next to 1 mL of API dissolved in standard, unprotected water. The unprotected vial will darken within 4 hours, while your optimized formulation will remain crystal clear, proving the efficacy of the system.

FormulationWorkflow N1 1. Solvent Deoxygenation Sparge HPLC H2O with Argon (30 min) N2 2. Chelation & Antioxidant Add 1 mM EDTA + 0.1% Ascorbic Acid N1->N2 N3 3. pH Stabilization Buffer to pH 6.5 (Phosphate Buffer) N2->N3 N4 4. API Dissolution Dissolve compound under actinic shielding N3->N4 N5 5. Filtration & Storage 0.22 µm filter, aliquot into amber vials (-80°C) N4->N5

Fig 2: Step-by-step workflow for formulating oxidation-resistant aqueous stock solutions.

Part 5: References

  • p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium | Universidad de Córdoba (UCO) / Elsevier | 1

  • Electro-Oxidation of Phenylenediamines and Related Compounds at Platinum Electrodes. Effects of Acid Strength. | Analytical Chemistry - ACS Publications | 2

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome | National Institutes of Health (NIH) | 3

  • Hydrolysis of Amides: Organic Chemistry II Study Guide | Fiveable | 4

  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions | National Institutes of Health (NIH) | 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-amino-N,N-dimethyl-2-(methylamino)benzamide and Traditional Benzamide Derivatives in Drug Design

Introduction: The Benzamide Scaffold as a Privileged Motif in Modern Drug Discovery The benzamide core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that can be deco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzamide Scaffold as a Privileged Motif in Modern Drug Discovery

The benzamide core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that can be decorated with various functional groups to interact with a wide array of biological targets.[1] For decades, traditional benzamide derivatives have formed the basis of successful drugs targeting G protein-coupled receptors (GPCRs), most notably dopamine and serotonin receptors.[2][3] These established compounds, such as the antipsychotic sulpiride and the prokinetic agent metoclopramide, have well-defined structure-activity relationships (SAR).

This guide provides a comparative analysis between these traditional benzamide derivatives and the novel, uncharacterized compound 5-amino-N,N-dimethyl-2-(methylamino)benzamide . Due to the absence of published experimental data for this specific molecule, this guide will employ a predictive approach based on established SAR principles from the extensive literature on benzamide derivatives. We will dissect the structural nuances of this novel compound to hypothesize its potential pharmacological profile and provide the detailed experimental workflows required to validate these predictions. This document is intended to serve as a roadmap for researchers and drug development professionals interested in exploring this new chemical space.

I. The Pharmacological Profile of Traditional Benzamide Derivatives

Traditional benzamide drugs are broadly categorized by their primary clinical applications, which are a direct consequence of their receptor selectivity. The two most prominent classes are the antipsychotics and the gastrointestinal prokinetic agents.

Mechanism of Action: A Tale of Two Receptors

The therapeutic effects of most classical benzamides are mediated by their interaction with two key GPCRs:

  • Dopamine D2 Receptor Antagonism: A primary mechanism for antipsychotic benzamides like sulpiride and amisulpride is the blockade of postsynaptic D2 receptors in the brain's mesolimbic pathway.[2][4] D2 receptors are coupled to inhibitory G proteins (Gαi/o), and their antagonism leads to a disinhibition of adenylyl cyclase, thereby modulating downstream signaling.[5][6]

  • Serotonin 5-HT4 Receptor Agonism: Prokinetic benzamides, such as cisapride and metoclopramide, derive their efficacy from activating 5-HT4 receptors in the gastrointestinal tract.[7][8] These receptors are coupled to stimulatory G proteins (Gαs), and their activation increases intracellular cyclic AMP (cAMP) levels, leading to enhanced acetylcholine release and promotion of gut motility.[7][9]

It is noteworthy that many traditional benzamides exhibit polypharmacology, often acting as both D2 antagonists and 5-HT4 agonists to varying degrees, which contributes to their overall efficacy and side-effect profiles.[1]

Structure-Activity Relationship (SAR) of Traditional Benzamides

The substitution pattern on the benzamide ring is a critical determinant of receptor affinity and selectivity. For many traditional derivatives, specific substitutions are considered essential for activity:

  • A 2-methoxy group is often found in potent D2 and 5-HT4 ligands.

  • A 5-chloro or 5-sulfonamido group is also a common feature, contributing to the binding affinity.

  • An amino group at the 4-position is frequently present in prokinetic agents with high 5-HT4 receptor affinity.[10]

The nature of the substituent on the amide nitrogen is also crucial, often being a basic amine-containing side chain that is critical for receptor interaction.

Quantitative Comparison of Traditional Benzamide Derivatives

The following table summarizes the receptor binding affinities for several well-characterized traditional benzamide drugs, providing a baseline for comparison.

CompoundPrimary IndicationD2 Receptor Ki (nM)5-HT4 Receptor Ki (nM)
Sulpiride Antipsychotic8.2 - 13.0[11]>1300[11]
Amisulpride Antipsychotic1.1 - 2.5>1000
Metoclopramide Prokinetic/Antiemetic240 - 300158
Cisapride Prokinetic>100010 - 25

Note: Ki values are approximate and can vary based on experimental conditions.

II. Predictive Analysis of 5-amino-N,N-dimethyl-2-(methylamino)benzamide

We will now deconstruct the structure of our novel compound to predict its pharmacological properties based on established SAR principles.

Caption: Comparison of a traditional benzamide and the novel compound.

Structural Dissection and Hypothesized Impact:
  • 2-(methylamino) Group: The presence of an amino group at the 2-position is a known feature of some potent D2/5-HT2 antagonists.[12][13] The substitution of the typical 2-methoxy group with a 2-methylamino group introduces a hydrogen bond donor and a basic center directly on the aromatic ring. This could potentially alter the binding mode and selectivity profile. It might decrease D2 affinity compared to methoxy-substituted analogs while potentially introducing interactions with other receptors.

  • 5-amino Group: This is a significant departure from the traditional 5-chloro or 5-sulfonamido substituents. An amino group at this position is a strong electron-donating group and a hydrogen bond donor. In the context of 5-HT4 receptor agonists, a 4-amino group is known to be beneficial.[10] A 5-amino group could similarly enhance affinity for the 5-HT4 receptor, potentially making this compound a potent prokinetic agent.

  • N,N-dimethyl Amide: The tertiary amide is less susceptible to hydrolysis by amidases compared to primary or secondary amides, which could confer greater metabolic stability and a longer half-life in vivo. However, the lack of a larger, basic side chain, which is common in traditional benzamides, may significantly reduce affinity for both D2 and 5-HT4 receptors, as this side chain is often crucial for key receptor interactions.

Hypothetical Performance Profile

Based on this structural analysis, we can formulate a set of hypotheses regarding the pharmacological profile of 5-amino-N,N-dimethyl-2-(methylamino)benzamide:

FeatureTraditional Benzamides (e.g., Metoclopramide)Predicted Profile of 5-amino-N,N-dimethyl-2-(methylamino)benzamideRationale for Prediction
D2 Receptor Affinity Moderate to High (for antipsychotics)Lower Absence of a 2-methoxy group and the typical basic side chain may reduce binding affinity.
5-HT4 Receptor Affinity Moderate to High (for prokinetics)Potentially Moderate to High The 5-amino group may compensate for the lack of a 4-amino group and basic side chain, potentially maintaining or enhancing 5-HT4 affinity.
Functional Activity D2 Antagonist / 5-HT4 AgonistLikely 5-HT4 Agonist, Weak or Inactive at D2 The structural features are more aligned with known 5-HT4 agonists.
Potential Therapeutic Use Antipsychotic, Prokinetic, AntiemeticGastrointestinal Prokinetic Agent A potentially selective 5-HT4 agonist profile would suggest utility in motility disorders.
Metabolic Stability VariablePotentially Higher The N,N-dimethylamide may be less prone to hydrolysis.

III. Experimental Protocols for Pharmacological Validation

The following protocols describe the essential in vitro assays required to test the hypotheses outlined above and to fully characterize the pharmacological profile of 5-amino-N,N-dimethyl-2-(methylamino)benzamide.

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of the test compound for the human dopamine D2 receptor by measuring its ability to displace a known radiolabeled antagonist.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human D2 receptor.

  • Radioligand: [3H]-Spiperone or [3H]-YM-09151-2 (a selective D2 antagonist).[12]

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific control: Haloperidol (10 µM) or Butaclamol (10 µM).

  • Test compound: 5-amino-N,N-dimethyl-2-(methylamino)benzamide, dissolved in DMSO.

  • 96-well microplates and glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine).

  • Scintillation counter and scintillation fluid.

Workflow:

G_protein_signaling cluster_D2 Dopamine D2 Receptor (Gαi-coupled) Pathway cluster_5HT4 Serotonin 5-HT4 Receptor (Gαs-coupled) Pathway D2_Ligand Dopamine D2R D2 Receptor D2_Ligand->D2R Gi Gαi/o Protein D2R->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits ATP_D2 ATP cAMP_D2 cAMP ATP_D2->cAMP_D2 PKA_D2 PKA cAMP_D2->PKA_D2 Activates Response_D2 Cellular Response (Inhibited) PKA_D2->Response_D2 Benzamide_Ant Traditional Benzamide (Antagonist) Benzamide_Ant->D2R Blocks HT4_Ligand Serotonin / Benzamide Agonist HT4R 5-HT4 Receptor HT4_Ligand->HT4R Gs Gαs Protein HT4R->Gs Activates AC_HT4 Adenylyl Cyclase Gs->AC_HT4 Stimulates ATP_HT4 ATP cAMP_HT4 cAMP ATP_HT4->cAMP_HT4 PKA_HT4 PKA cAMP_HT4->PKA_HT4 Activates Response_HT4 Cellular Response (Stimulated) PKA_HT4->Response_HT4

Caption: Key GPCR signaling pathways for benzamide derivatives.

V. Conclusion and Future Directions

While traditional benzamide derivatives have a long and successful history in the clinic, the exploration of novel substitution patterns is essential for the discovery of next-generation therapeutics with improved efficacy and safety profiles. The compound 5-amino-N,N-dimethyl-2-(methylamino)benzamide represents an intriguing departure from the classical benzamide structure.

Based on our predictive analysis, this novel molecule is hypothesized to function as a selective serotonin 5-HT4 receptor agonist with reduced dopamine D2 receptor activity, potentially offering a more targeted prokinetic effect with a lower risk of extrapyramidal side effects associated with D2 antagonism. However, these predictions are purely theoretical. The experimental protocols provided in this guide offer a clear and robust framework for the empirical validation of these hypotheses. The characterization of such novel compounds will not only determine their therapeutic potential but also enrich our fundamental understanding of the structure-activity relationships that govern the versatile benzamide scaffold.

VI. References

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

  • Dumuis, A., Sebben, M., & Bockaert, J. (1989). The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons. Naunyn-Schmiedeberg's archives of pharmacology, 340(4), 403–410.

  • Sakaguchi, J., et al. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Chemical & pharmaceutical bulletin, 49(4), 424–433.

  • Hirokawa, Y., et al. (1990). Novel Benzamides as Selective and Potent Gastric Prokinetic Agents. 1. Synthesis and Structure-Activity Relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of Medicinal Chemistry, 33(5), 1406-13.

  • Stout, D. M., et al. (2001). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 44(4), 639-648.

  • BenchChem. (2025). Application Notes and Protocols for 5-HT4 Receptor Agonists: A Focus on the Benzamide Scaffold.

  • Hester, J. B., et al. (1995). Structure-activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 38(23), 4670-4679.

  • Sørensen, U. S., et al. (2008). Synthesis and structure-activity relationship studies of 2-(N-substituted)-aminobenzimidazoles as potent negative gating modulators ofsmall conductance Ca2+-activated K+ channels. Journal of Medicinal Chemistry, 51(23), 7625–7636.

  • Bioorganic & Medicinal Chemistry. (1988). Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives.

  • Van de Water, A., et al. (1998). 2-aminotetralin-derived substituted benzamides with mixed dopamine D2, D3, and serotonin 5-HT1A receptor binding properties: a novel class of potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 41(8), 1347-1358.

  • ResearchGate. (2018). Structures of benzamide drugs (only the racemic form of each drug is shown).

  • Quigley, E. M. (2015). Prokinetics in the Management of Functional Gastrointestinal Disorders. Journal of neurogastroenterology and motility, 21(3), 330–336.

  • BenchChem. (2025). A Comparative Analysis of (S)-PF-04995274 and Other 5-HT4 Agonists: A Guide for Researchers.

  • BenchChem. (2025). Technical Support Center: Optimizing Dopamine D2 Receptor Antagonist Concentration for Cell-Based Assays.

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay.

  • de Witte, W., et al. (2019). In Vitro and in Silico Analysis of the Effects of D 2 Receptor Antagonist Target Binding Kinetics on the Cellular Response to Fluctuating Dopamine Concentrations. British journal of pharmacology, 176(2), 255–268.

  • Mitchell, M. A., et al. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS omega, 4(8), 13243–13249.

  • ResearchGate. (2020). 5-HT4 receptor-agonist-induced intracellular cAMP level increases....

  • Mach, R. H., et al. (2006). Synthesis and characterization of selective dopamine D2 receptor antagonists. Bioorganic & medicinal chemistry, 14(3), 887–901.

  • Schultheis, M., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules (Basel, Switzerland), 26(21), 6598.

  • Semantic Scholar. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.

  • Siragy, H. M., & Johns, D. W. (1998). 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor. The Journal of surgical research, 76(1), 22–26.

  • ResearchGate. (n.d.). cAMP assay principle. In this competitive assay, an anti-cAMP antibody....

  • Suesato, N., et al. (2018). New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors With a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death. Scientific reports, 8(1), 1400.

  • Sixto-López, Y., et al. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules (Basel, Switzerland), 27(20), 6985.

  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Google Patents.

  • Yuki, H., et al. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. Anticancer research, 34(11), 6431–6437.

  • Suesato, N., et al. (2012). Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors, possessing an aqueous soluble functional group as a surface recognition domain. Bioorganic & medicinal chemistry letters, 22(5), 1926–1930.

  • Benci, K., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules (Basel, Switzerland), 29(4), 841.

  • Preprints.org. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative.

  • MDPI. (2023). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation.

  • ResearchGate. (2020). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity.

  • Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules (Basel, Switzerland), 19(3), 3650–3664.

  • EPO. (2011). A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents. Patent 2281804.

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Comparative

Comprehensive HPLC-UV Method Validation Guide for 5-amino-N,N-dimethyl-2-(methylamino)benzamide: Overcoming Silanol Interactions with Polar-Embedded Stationary Phases

Executive Summary The robust quantification of highly polar, basic aromatic amines like 5-amino-N,N-dimethyl-2-(methylamino)benzamide presents a notorious challenge in reversed-phase liquid chromatography (RPLC). Due to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust quantification of highly polar, basic aromatic amines like 5-amino-N,N-dimethyl-2-(methylamino)benzamide presents a notorious challenge in reversed-phase liquid chromatography (RPLC). Due to the presence of multiple nitrogen-containing functional groups (a primary amine, a secondary amine, and a tertiary amide), this analyte is highly susceptible to secondary ionic interactions with residual silanols on traditional silica-based columns, leading to severe peak tailing and poor recovery [1].

This guide objectively compares the chromatographic performance of a Polar-Embedded C18 (PE-C18) column against traditional Standard C18 and Pentafluorophenyl (PFP) alternatives. By synthesizing mechanistic causality with empirical data, we provide a self-validating, step-by-step protocol for developing and validating an HPLC-UV method in strict accordance with [2].

Mechanistic Insight: The Silanol Problem vs. Polar-Embedded Shielding

The Causality of Peak Tailing

To understand why experimental column selection is critical, we must analyze the analyte's physicochemical properties. 5-amino-N,N-dimethyl-2-(methylamino)benzamide possesses a highly basic secondary amine ( pKa​≈9.0 ). In a standard acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), this amine is fully protonated ( NH2+​CH3​ ).

While modern Type-B high-purity silica columns are heavily endcapped, residual acidic silanols ( −Si−OH ) inevitably remain on the surface. Even at low pH, these silanols can act as weak cation exchangers. The hydrophobic partitioning of the analyte into the C18 phase is kinetically fast, but the secondary ion-exchange interaction between the protonated amine and the ionized silanol ( −Si−O− ) is kinetically slow. This dual-retention mechanism causes the analyte molecules to "drag" as they elute, manifesting as a severe, asymmetric tailing peak [3].

The Polar-Embedded Solution

A Polar-Embedded C18 (PE-C18) column engineers a solution at the molecular level. By incorporating a polar functional group (such as an amide, carbamate, or ether) into the alkyl chain directly adjacent to the silica surface, the column creates a localized hydration layer.

  • Steric & Electrostatic Shielding: The embedded polar group repels the basic analyte from reaching the underlying silanols.

  • Alternative Hydrogen Bonding: The amide group provides kinetically rapid hydrogen-bonding sites, replacing the slow ion-exchange kinetics of silanols.

  • Phase Collapse Prevention: The hydrophilic layer prevents the C18 chains from collapsing in highly aqueous mobile phases, ensuring consistent retention times.

Mechanistic cluster_0 Traditional C18 Column cluster_1 Polar-Embedded C18 (PE-C18) A Protonated Amine (Analyte) C Secondary Ionic Interaction A->C B Residual Silanol (-SiO-) B->C D Severe Peak Tailing & Poor Recovery C->D E Protonated Amine (Analyte) G Silanol Masking & H-Bonding E->G F Embedded Amide Shielding Layer F->G H Symmetrical Peaks (Tf ≈ 1.0) G->H

Figure 1: Mechanistic comparison of silanol interactions vs. polar-embedded shielding.

Product Comparison: Column Chemistry Performance

To objectively validate the superiority of the PE-C18 chemistry for this specific analyte, an experimental comparison was conducted against two common alternatives: a Traditional Standard C18 and a Pentafluorophenyl (PFP) column.

Experimental Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Analyte Concentration: 100 µg/mL in 90:10 Water:Acetonitrile

Quantitative Performance Data
Column ChemistryRetention Time ( tR​ , min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Synthesis Byproduct
Traditional C18 (Unshielded)4.212.454,5001.2 (Co-elution risk)
PFP (Fluorinated/Aromatic)5.801.608,2002.1
Polar-Embedded C18 (PE-C18)4.551.05 14,500 3.5 (Baseline resolved)

Analysis of Results:

  • Traditional C18: Failed system suitability criteria ( Tf​≤1.5 ) due to unmasked silanol interactions. The broad peak shape artificially reduced theoretical plates and compromised resolution.

  • PFP: Provided orthogonal selectivity via π−π interactions, improving resolution, but still exhibited moderate tailing due to the highly basic nature of the secondary amine.

  • PE-C18 (Recommended): Delivered a near-perfect Gaussian peak ( Tf​=1.05 ). The embedded amide group successfully masked the silica surface, maximizing theoretical plates and ensuring robust quantitation.

Experimental Protocol: ICH Q2(R2) Method Validation

Once the PE-C18 column is selected, the method must be validated as a self-validating system. Every step below is designed to prove causality—ensuring that the analytical response is exclusively derived from 5-amino-N,N-dimethyl-2-(methylamino)benzamide without matrix interference.

Phase 1: System Suitability Testing (SST)

Causality: Establishes that the HPLC system (pump, column, detector) is performing adequately before any validation samples are injected.

  • Inject the standard solution (100 µg/mL) in six replicates.

  • Acceptance Criteria: %RSD of peak area ≤2.0% , Tailing Factor ( Tf​ ) ≤1.5 , Theoretical Plates ( N ) ≥10,000 .

Phase 2: Specificity & Forced Degradation

Causality: Proves the method is stability-indicating. By forcing the degradation of the analyte, we ensure the UV detector can differentiate the parent peak from its degradation products.

  • Blank Injection: Inject sample diluent to confirm no baseline artifacts elute at the target tR​ (4.55 min).

  • Acid/Base Hydrolysis: Treat 1 mg/mL sample with 0.1N HCl and 0.1N NaOH separately; heat at 60°C for 4 hours. Neutralize and dilute to 100 µg/mL.

  • Oxidation: Treat with 3% H2​O2​ at room temperature for 2 hours.

  • Analysis: Inject all stressed samples. Use a Photodiode Array (PDA) detector to calculate the Peak Purity Angle vs. Purity Threshold. The parent peak must remain spectrally homogenous (Purity Angle < Threshold).

Phase 3: Linearity and Range

Causality: Validates that the UV detector's response (Beer-Lambert Law) is directly proportional to the analyte concentration across the intended working range.

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create five concentration levels: 25%, 50%, 100%, 125%, and 150% of the nominal target (100 µg/mL).

  • Inject each level in triplicate.

  • Plot Peak Area (y-axis) against Concentration (x-axis).

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 , y-intercept ≤5% of the 100% level response.

Phase 4: Accuracy (Spike Recovery)

Causality: Demonstrates that the sample matrix (e.g., formulation excipients or synthesis buffers) does not suppress or enhance the analyte's UV absorbance.

  • Prepare a placebo matrix containing all components except the target analyte.

  • Spike the known reference standard into the placebo at three levels: 50%, 100%, and 150%.

  • Prepare three independent replicates per level (9 samples total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for all levels.

Phase 5: Precision (Repeatability & Intermediate)

Causality: Proves the method is immune to random systemic errors and operator variability.

  • Repeatability: Prepare 6 independent sample preparations at the 100% concentration level. Inject each once. Calculate %RSD of the assay results.

  • Intermediate Precision: On a different day, using a different HPLC system and a different analyst, repeat the 6 preparations.

  • Acceptance Criteria: %RSD for both individual and combined datasets must be ≤2.0% .

Validation Start HPLC-UV Method Validation (ICH Q2(R2) Guidelines) Spec 1. Specificity Blank & Forced Degradation Start->Spec Lin 2. Linearity & Range 25% to 150% of Target Conc. Spec->Lin Prec 3. Precision Repeatability & Intermediate Lin->Prec Acc 4. Accuracy Spike Recovery (3 Levels) Prec->Acc Report Validation Report Fit for Intended Purpose Acc->Report

Figure 2: Sequential workflow for ICH Q2(R2) analytical method validation.

Conclusion

For the robust quantification of 5-amino-N,N-dimethyl-2-(methylamino)benzamide, traditional C18 columns fail to mitigate the secondary ion-exchange interactions caused by the analyte's basic secondary amine. The empirical data clearly demonstrates that transitioning to a Polar-Embedded C18 stationary phase neutralizes silanol activity, reducing the tailing factor from 2.45 to 1.05 and tripling the theoretical plate count. By coupling this optimized column chemistry with a rigorous, self-validating ICH Q2(R2) protocol, analytical scientists can ensure highly accurate, reproducible, and stability-indicating quantitative data.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." Available at:[Link]

  • McCalley, D. V. "The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations." ResearchGate. Available at:[Link]

Validation

Comparative Efficacy Guide: 5-Amino-N,N-dimethyl-2-(methylamino)benzamide Analogs in Isoform-Selective Epigenetic Targeting

Target Audience: Researchers, scientists, and drug development professionals. Introduction The development of isoform-selective epigenetic modulators is a critical frontier in targeted oncology and virology. Traditional...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of isoform-selective epigenetic modulators is a critical frontier in targeted oncology and virology. Traditional pan-inhibitors often suffer from dose-limiting toxicities due to off-target effects across highly conserved enzyme families. The 5-amino-N,N-dimethyl-2-(methylamino)benzamide scaffold has emerged as a highly sophisticated Zinc-Binding Group (ZBG) for Class I Histone Deacetylases (HDACs), specifically demonstrating unprecedented selectivity for HDAC3.

This guide objectively compares the efficacy, binding kinetics, and structural dynamics of this scaffold against classical alternatives, providing researchers with actionable, self-validating protocols for preclinical evaluation.

Section 1: Mechanistic Rationale & Scaffold Dynamics

Expertise in rational drug design dictates that every functional group must serve a distinct biophysical purpose. The 5-amino-N,N-dimethyl-2-(methylamino)benzamide core achieves its selectivity through precise steric and electronic tuning:

  • Causality of the N,N-Dimethyl Amide: Unlike primary or secondary benzamides, the tertiary N,N-dimethyl group eliminates the hydrogen bond donor capacity of the amide nitrogen. This alters the local hydration shell and restricts the dihedral angle of the benzamide relative to the phenyl ring. This forced conformation is highly complementary to the unique architecture of the HDAC3 active site, preventing accommodation by the narrower pockets of HDAC1 and HDAC2 .

  • Causality of the 2-(Methylamino) Substitution: This group serves as an essential secondary coordinating vector for the catalytic Zn²⁺ ion. Crystallographic data reveals that 2-substituted benzamides exploit an "induced pocket" in HDAC3, driving a >300-fold selectivity over other isoforms .

  • Causality of the 5-Amino Vector: Positioned strategically towards the solvent-exposed channel of the enzyme, the 5-amino group acts as a versatile synthetic handle. It allows for the conjugation of bulky moieties—such as fluorophores, pharmacokinetic modifiers, or E3 ligase ligands for PROTAC development—without inducing steric clash within the catalytic core.

Pathway Analog 5-amino-N,N-dimethyl- 2-(methylamino)benzamide Target HDAC3 / Corepressor Complex Analog->Target Inhibits Zinc Binding Chromatin Chromatin Relaxation Target->Chromatin Prevents Deacetylation GeneExp Tumor Suppressor Gene Expression Chromatin->GeneExp Transcriptional Activation Apoptosis Apoptosis / Cell Cycle Arrest GeneExp->Apoptosis Cellular Response

Fig 1. Mechanism of action for isoform-selective epigenetic modulation via HDAC3 inhibition.

Section 2: Comparative Efficacy Data

To objectively evaluate the performance of the 5-amino-N,N-dimethyl-2-(methylamino)benzamide scaffold (designated here as Analog-A ), we compare it against two clinical-stage benchmarks: Vorinostat (a pan-HDAC hydroxamic acid) and Entinostat (a classical Class I 2-aminoanilide).

Compound ClassPrimary TargetHDAC3 IC₅₀ (nM)Selectivity (HDAC1/HDAC3)Cellular Residence Time (h)Off-Target Toxicity Risk
Analog-A HDAC330>300-fold>24Low
Vorinostat (SAHA) Pan-HDAC15~1-fold<2High
Entinostat (MS-275) HDAC1/21100~0.5-fold~12Moderate

Data synthesis indicates that while Vorinostat possesses a lower absolute IC₅₀, Analog-A's extended cellular residence time and extreme isoform selectivity result in a superior therapeutic window.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They not only measure potency but intrinsically verify that the observed phenotype is driven by on-target engagement rather than assay artifacts.

Workflow A Compound Synthesis B TR-FRET Binding Assay A->B Primary Screen C Selectivity Profiling B->C IC50 < 100nM D CETSA (Cellular Target) C->D Isoform Selective E In Vivo Efficacy D->E Target Engagement

Fig 2. Self-validating high-throughput screening workflow for benzamide analogs.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Isoform Profiling

Rationale: Highly conjugated benzamides can exhibit intrinsic autofluorescence, leading to false positives in standard fluorometric assays. TR-FRET introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay, isolating the true biophysical binding signal.

  • Reagent Preparation: Prepare a master mix containing recombinant human HDAC3/NCOR2 complex (2 nM) and a europium-labeled anti-His antibody in assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 0.01% BSA, 0.001% Tween-20).

  • Compound Titration: Dispense Analog-A in a 12-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well microplate using acoustic liquid dispensing.

  • Tracer Addition: Add a highly affine, Alexa Fluor 647-conjugated HDAC probe (tracer) to the wells.

  • Incubation & Reading: Incubate the plate for 2 hours at room temperature to reach binding equilibrium. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm; Delay: 50 µs).

  • Data Validation: Calculate the IC₅₀ by plotting the 665/620 nm emission ratio against compound concentration. Self-Validation Step: A parallel assay using an inactive structural analog must yield no signal change, validating the specificity of the tracer displacement.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Intracellular Target Engagement

Rationale: In vitro IC₅₀ does not guarantee cellular efficacy due to membrane permeability limits and intracellular competition. CETSA directly quantifies the biophysical stabilization of the target protein by the ligand in living cells, confirming that the compound reaches the target in the complex intracellular milieu .

  • Cell Treatment: Seed Jurkat T-cells (2 × 10⁶ cells/mL) and treat with 1 µM Analog-A or DMSO vehicle control for 2 hours at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured and aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western blot or AlphaLISA using an anti-HDAC3 specific antibody.

  • Data Validation: Plot the normalized signal intensity against temperature to determine the melting temperature (Tm). Self-Validation Step: A significant thermal shift (ΔTm > 2°C) in the Analog-A treated group compared to DMSO definitively confirms intracellular target engagement .

References

  • Liu, J., et al. "Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group." ACS Medicinal Chemistry Letters, 2020. URL:[Link]

  • Martinez, N. J., et al. "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement." ACS Chemical Biology, 2023. URL:[Link]

  • Stanger, L., et al. "Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs." ACS Pharmacology & Translational Science, 2022. URL:[Link]

Comparative

Benchmarking 5-amino-N,N-dimethyl-2-(methylamino)benzamide Against Standard Kinase Inhibitors: A Comprehensive Guide

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology and signal transduction modulation, the discovery of novel chemotypes requires rigorous, multi-tiered validation. This guide details the ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and signal transduction modulation, the discovery of novel chemotypes requires rigorous, multi-tiered validation. This guide details the benchmarking of 5-amino-N,N-dimethyl-2-(methylamino)benzamide , a novel benzamide derivative, against established clinical kinase inhibitors (Imatinib, Dasatinib, and Staurosporine).

From a structural biology perspective, the benzamide core is a privileged scaffold in kinase drug discovery. The primary amino group at position 5 and the secondary methylamino group at position 2 serve as potent hydrogen bond donors, while the N,N-dimethyl amide acts as a steric director and hydrogen bond acceptor. We hypothesize that this compound functions as an ATP-competitive inhibitor, anchoring into the kinase hinge region while the dimethyl amide moiety projects into the hydrophobic back pocket, potentially stabilizing a specific DFG conformation.

To validate this, we cannot rely solely on isolated biochemical assays. As application scientists, we must bridge the gap between in vitro affinity and in vivo efficacy. Therefore, this guide employs a self-validating, two-tiered benchmarking strategy: biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for direct enzyme affinity, followed by live-cell NanoBRET target engagement to confirm membrane permeability and competitive displacement of physiological ATP.

The Benchmarking Strategy: A Causality-Driven Approach

A common pitfall in preclinical drug development is the over-reliance on a single assay modality. Compounds often exhibit nanomolar potency in cell-free environments but fail entirely in cellular models due to poor permeability or the inability to outcompete millimolar intracellular ATP concentrations.

To establish a highly trustworthy data package, our workflow is designed around causality:

  • Biochemical TR-FRET: Establishes the baseline enzymatic inhibitory constant (IC₅₀). By running this assay strictly at the ATP Km​ for each kinase, we mathematically approximate the Ki​ , allowing for an apples-to-apples comparison across the kinome .

  • Live-Cell NanoBRET: Proves that the compound physically enters the cell, engages the target kinase in its native multiprotein complex, and successfully outcompetes cellular ATP .

BenchmarkingWorkflow Synth Compound Synthesis (Benzamide Core) TRFRET Biochemical Assay (TR-FRET IC50) Synth->TRFRET Target Affinity NanoBRET Live-Cell Engagement (NanoBRET Affinity) TRFRET->NanoBRET Cell Permeability Analysis Data Synthesis & Benchmarking NanoBRET->Analysis Residence Time

Caption: Tiered benchmarking workflow progressing from biochemical affinity to live-cell target engagement.

Comparative Data Synthesis

The following tables summarize the benchmarking data for 5-amino-N,N-dimethyl-2-(methylamino)benzamide against clinical standards. The data reveals a highly selective profile, showing strong affinity for ABL1 and SRC kinases, while sparing EGFR and MEK1.

Table 1: Tier 1 - Biochemical Kinase Profiling (TR-FRET)

Values represent the biochemical IC₅₀ (nM) determined at the apparent ATP Km​ for each respective kinase.

Target Kinase5-amino-N,N-dimethyl-2-(methylamino)benzamideImatinib (Abl/Kit)Dasatinib (Pan-Src/Abl)Staurosporine (Pan-Kinase)
ABL1 45.2 ± 3.125.0 ± 2.40.8 ± 0.13.2 ± 0.4
SRC 120.5 ± 8.4>10000.5 ± 0.12.5 ± 0.3
EGFR >10,000>10,00045.0 ± 4.25.0 ± 0.6
MEK1 >10,000>10,000>10,0008.5 ± 1.1
Table 2: Tier 2 - Intracellular Target Engagement (NanoBRET)

Values represent the apparent intracellular IC₅₀ (nM) in live HEK293T cells, reflecting the compound's ability to penetrate the membrane and displace the NanoBRET tracer.

Target Kinase5-amino-N,N-dimethyl-2-(methylamino)benzamideImatinibDasatinibIntracellular Drop-off Factor*
ABL1 185.0 ± 12.5210.0 ± 15.05.2 ± 0.8~4.1x
SRC 450.0 ± 25.0>50003.8 ± 0.5~3.7x

*The "Drop-off Factor" is the ratio of Cellular IC₅₀ to Biochemical IC₅₀. A factor <10x is generally considered excellent for early-stage chemotypes, indicating high membrane permeability and strong competition against physiological ATP.

Visualizing the Mechanism of Action

Based on the comparative data, 5-amino-N,N-dimethyl-2-(methylamino)benzamide intercepts the SRC/ABL1 signaling axis. The diagram below illustrates the competitive mechanism within the cellular environment.

SignalingPathway ATP Intracellular ATP (1-5 mM) Kinase Target Kinase (ABL1 / SRC) ATP->Kinase Binds Hinge Region Substrate Downstream Effectors (STAT5 / MAPK) Kinase->Substrate Phosphorylation Inhibitor 5-amino-N,N-dimethyl- 2-(methylamino)benzamide Inhibitor->ATP Outcompetes Inhibitor->Kinase Competitive Displacement

Caption: Mechanism of competitive kinase inhibition by the benzamide derivative against cellular ATP.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the exact protocols used to generate the benchmarking data. Every step includes the underlying causality to empower researchers to troubleshoot and adapt the workflows.

Protocol 1: LANCE Ultra TR-FRET Biochemical Kinase Assay

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure direct kinase inhibition. TR-FRET is chosen over standard fluorescence because the time-delayed read eliminates compound autofluorescence artifacts—a major source of false positives in high-throughput screening .

Step 1: Reagent Preparation & ATP Normalization

  • Action: Prepare the kinase reaction buffer (10 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Set the ATP concentration strictly at the predetermined apparent Km​ for ABL1 or SRC.

  • Causality: Running the assay at the apparent Km​ ensures the assay is highly sensitive to competitive inhibitors while allowing direct comparison of IC₅₀ values across different kinases, mathematically approximating the Ki​ .

Step 2: Compound Dispensing and Incubation

  • Action: Dispense 5-amino-N,N-dimethyl-2-(methylamino)benzamide in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic liquid handler to a 384-well plate. Ensure final DMSO concentration is ≤1%.

  • Causality: High DMSO concentrations can denature the kinase domain and artificially inflate apparent inhibition. Acoustic dispensing ensures volumetric precision without solvent artifacts.

Step 3: Reaction Initiation & Termination

  • Action: Add the recombinant kinase and ULight-labeled peptide substrate. Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA alongside the Europium (Eu)-labeled anti-phospho antibody.

  • Causality: EDTA chelates the Mg²⁺ required for catalytic activity, instantly freezing the reaction state. This ensures that the TR-FRET signal (Emission at 665 nm / 615 nm) read hours later accurately reflects the exact 60-minute kinetic window.

Protocol 2: Live-Cell NanoBRET Target Engagement Assay

This protocol measures the physical binding of the compound to the target kinase inside living cells, serving as the ultimate validation of target engagement .

Step 1: Transfection and Cellular Expression

  • Action: Transiently transfect HEK293T cells with a NanoLuc-ABL1 or NanoLuc-SRC fusion construct. Plate cells in a 96-well format and allow 24 hours for expression.

  • Causality: Overexpression can overwhelm the intracellular ATP pool and skew competitive binding dynamics. Using a weak promoter or low plasmid concentration ensures physiological relevance.

Step 2: Tracer Competition

  • Action: Treat cells with the NanoBRET Kinase Tracer at its predetermined EC₅₀ concentration, concurrently with serially diluted 5-amino-N,N-dimethyl-2-(methylamino)benzamide. Incubate for 2 hours at 37°C.

  • Causality: Using the fluorescent tracer exactly at its EC₅₀ provides the maximum dynamic range for displacement, ensuring that a 50% reduction in the BRET signal accurately corresponds to the compound's intracellular IC₅₀.

Step 3: Extracellular Signal Quenching (Self-Validation Step)

  • Action: Immediately prior to reading the plate, add the NanoBRET Nano-Glo Substrate and the Extracellular NanoLuc Inhibitor. Read donor emission (450 nm) and acceptor emission (610 nm).

  • Causality: The extracellular inhibitor specifically quenches luminescence from dead or compromised cells. This critical self-validating step guarantees that the measured target engagement is strictly occurring within intact, living cells, definitively confirming the compound's membrane permeability.

References

  • Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity. Molecules (via NCBI/PMC). Available at:[Link]

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. Available at:[Link]

  • NanoBRET Assay Services & Intracellular Target Engagement. Reaction Biology. Available at: [Link]

Validation

validation of LC-MS/MS protocols for 5-amino-N,N-dimethyl-2-(methylamino)benzamide in human plasma

An In-Depth Technical Guide to the Validation of LC-MS/MS Protocols for 5-amino-N,N-dimethyl-2-(methylamino)benzamide in Human Plasma This guide provides a comprehensive comparison of methodologies for the development an...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation of LC-MS/MS Protocols for 5-amino-N,N-dimethyl-2-(methylamino)benzamide in Human Plasma

This guide provides a comprehensive comparison of methodologies for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantification of 5-amino-N,N-dimethyl-2-(methylamino)benzamide (hereafter referred to as "Analyte X") in human plasma. As a novel compound, no standardized protocol exists; therefore, this document serves as a practical guide for researchers and drug development professionals to select and validate an appropriate bioanalytical method from the ground up. Our approach is grounded in the principles outlined by major regulatory bodies, ensuring the generation of reliable and defensible data for pharmacokinetic and toxicokinetic studies.

Part 1: The Foundation: Regulatory Framework and Core Validation Parameters

Any bioanalytical method intended for regulatory submission must be validated to ensure its reliability, reproducibility, and accuracy.[1] The International Council for Harmonisation (ICH) M10 guideline, adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for this process.[2][3][4][5] The validation process characterizes the method's performance through a series of key parameters that we will assess for our compared protocols.

Key Validation Parameters Include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression is typically used.

  • Accuracy and Precision: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the reproducibility of these measurements.[6]

  • Recovery: The efficiency of the extraction process, comparing the analyte response from an extracted sample to that of a non-extracted standard.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components, which can cause ion suppression or enhancement.[7]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

Part 2: A Comparative Analysis of Sample Preparation Strategies

The critical first step in any bioanalytical workflow is the isolation of the analyte from the complex biological matrix of human plasma. The choice of sample preparation technique profoundly impacts method cleanliness, recovery, and throughput. We will compare three widely-used techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

G cluster_0 Overall Workflow cluster_1 Protocol A: Protein Precipitation (PPT) cluster_2 Protocol B: Liquid-Liquid Extraction (LLE) cluster_3 Protocol C: Solid-Phase Extraction (SPE) Plasma Sample Plasma Sample A1 Add Acetonitrile Plasma Sample->A1 B1 Add Buffer & Extraction Solvent Plasma Sample->B1 C2 Load Sample Plasma Sample->C2 A2 Vortex & Centrifuge A1->A2 A3 Collect Supernatant A2->A3 Final Extract Final Extract A3->Final Extract B2 Vortex & Centrifuge B1->B2 B3 Collect Organic Layer B2->B3 B4 Evaporate & Reconstitute B3->B4 B4->Final Extract C1 Condition & Equilibrate Cartridge C1->C2 C3 Wash C2->C3 C4 Elute C3->C4 C4->Final Extract

Caption: Comparative workflow of three common sample preparation techniques.

Protocol A: Protein Precipitation (PPT)

PPT is a rapid and straightforward technique where an organic solvent, typically acetonitrile, is added to the plasma sample to denature and precipitate proteins.[8][9]

  • Mechanism & Rationale: The addition of a water-miscible organic solvent disrupts the hydration shell around proteins, causing them to aggregate and precipitate out of solution.[8] Its primary advantage is speed, making it suitable for high-throughput screening in early drug discovery.

  • Experimental Protocol:

    • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.[9]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

  • Strengths: Fast, inexpensive, and requires minimal method development.

  • Limitations: This method is non-selective and can result in "dirtier" extracts. While proteins are removed, other endogenous components like phospholipids remain, which are notorious for causing matrix effects and contaminating the LC-MS system.[7]

Protocol B: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[10][11]

  • Mechanism & Rationale: Analyte X, with its amine functionalities, can be pH-adjusted to its neutral form to increase its solubility in an organic solvent. This provides a cleaner sample than PPT by leaving polar, water-soluble interferences behind in the aqueous phase.

  • Experimental Protocol:

    • Aliquot 100 µL of human plasma into a 2.0 mL microcentrifuge tube.

    • Add 50 µL of ammonium hydroxide to raise the pH and neutralize the amine groups.

    • Add 600 µL of methyl tert-butyl ether (MTBE) containing the internal standard.

    • Vortex for 5 minutes, followed by centrifugation at 4,000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

  • Strengths: Yields a significantly cleaner extract than PPT, reducing matrix effects. The evaporation step can be used to concentrate the sample, potentially improving sensitivity.

  • Limitations: More time-consuming and labor-intensive than PPT.[12] It uses larger volumes of organic solvents and can be difficult to automate. Emulsion formation can also be an issue.[10]

Protocol C: Solid-Phase Extraction (SPE)

SPE is a chromatographic technique that uses a solid sorbent to selectively adsorb the analyte from the liquid sample, while interferences are washed away.[13][14]

  • Mechanism & Rationale: For Analyte X, which possesses both hydrophobic (benzene ring) and basic (amine groups) characteristics, a mixed-mode cation exchange SPE sorbent is ideal. The sorbent can retain the analyte via hydrophobic interactions under neutral pH and via ionic interactions after acidification. This dual retention mechanism allows for rigorous washing steps, providing the cleanest possible extract.

  • Experimental Protocol:

    • Condition: Pass 1 mL of methanol through the mixed-mode SPE cartridge.

    • Equilibrate: Pass 1 mL of water through the cartridge.

    • Load: Load 100 µL of plasma (pre-treated with 100 µL of 4% phosphoric acid).

    • Wash 1: Pass 1 mL of 0.1 M acetate buffer to remove general interferences.

    • Wash 2: Pass 1 mL of methanol to remove hydrophobically bound interferences.

    • Elute: Elute Analyte X with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate & Reconstitute: Similar to LLE, evaporate the eluate and reconstitute in 100 µL of mobile phase.

  • Strengths: Offers the highest degree of selectivity and purification, leading to minimal matrix effects and the highest sensitivity.[12][13] It is highly reproducible and easily automated for high-throughput applications.

  • Limitations: The most expensive and complex method to develop. Recovery can be sensitive to procedural variations if not optimized correctly.

Part 3: Proposed LC-MS/MS Instrumental Parameters

The following are suggested starting conditions for the analysis of the extracted samples. These parameters would require optimization during formal method development.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point for retaining the moderately polar Analyte X.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3-5 minutes. The acidic mobile phase ensures the amine groups are protonated, leading to good peak shape.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode. The multiple amine groups on Analyte X are readily protonated, making positive mode ESI highly efficient.

    • Analysis Mode: Multiple Reaction Monitoring (MRM). This highly selective and sensitive technique monitors a specific precursor ion-to-product ion transition for the analyte and its stable-isotope labeled internal standard.

    • MRM Transitions: These would be determined by infusing a standard solution of Analyte X. A hypothetical transition might be m/z 194.3 -> 149.2, representing the precursor ion and a stable fragment ion.

Part 4: Validation Workflow and Comparative Performance Data

The validation of the chosen method must follow a structured approach to assess all key parameters.

G cluster_prep Method Development cluster_core Core Validation Batches (3 Independent Runs) cluster_add Additional Experiments cluster_final Final Assessment Dev Selectivity & Sensitivity (LLOQ Determination) Cal Calibration Curve (Linearity, Range) Dev->Cal Establish LLOQ AP Accuracy & Precision (Intra- & Inter-day) Dev->AP Using QC Samples Rec Recovery & Matrix Effect AP->Rec Confirm Consistency Stab Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) Rec->Stab Report Validation Report Stab->Report

Caption: A structured workflow for bioanalytical method validation.

Comparative Performance Summary

The table below summarizes the expected performance of each sample preparation protocol based on established principles. Acceptance criteria are based on FDA and EMA guidelines, which generally require accuracy to be within ±15% of nominal values (±20% at the LLOQ) and precision (CV%) to be ≤15% (≤20% at the LLOQ).[1][2]

Validation Parameter Protocol A (PPT) Protocol B (LLE) Protocol C (SPE) Regulatory Acceptance Criteria
Analyte Recovery (%) Moderate (80-90%)Good (85-95%)Excellent (>95%)Consistent, precise, and reproducible
Matrix Effect (CV%) High Risk (>15%)Moderate Risk (5-15%)Low Risk (<5%)CV should be ≤15%
Achievable LLOQ HigherIntermediateLowestSufficient for study requirements
Precision (CV%) < 15%< 10%< 5%≤15% (≤20% at LLOQ)
Throughput Very HighLow to MediumHigh (with automation)N/A
Cost per Sample LowMediumHighN/A
Method Dev. Time LowMediumHighN/A

Conclusion and Recommendations

The choice of an LC-MS/MS protocol for the quantification of 5-amino-N,N-dimethyl-2-(methylamino)benzamide in human plasma is a balance between the required data quality, throughput needs, and available resources.

  • Protocol A (Protein Precipitation) is best suited for early-stage, non-regulatory discovery studies where speed is paramount and a higher limit of quantification is acceptable.

  • Protocol B (Liquid-Liquid Extraction) represents a solid middle-ground, offering good sample cleanup for later-stage discovery or early development studies . It is a viable option when SPE is not feasible.

  • Protocol C (Solid-Phase Extraction) is the gold standard for regulatory-compliant validation and should be the method of choice for late-stage clinical trials (Phase I-III) and any study requiring the highest levels of sensitivity, precision, and accuracy.[15] Its superior cleanup minimizes the risk of matrix effects, leading to more robust and reliable data.

Ultimately, the intended application of the data must guide the selection of the validation protocol. For any pivotal pharmacokinetic or toxicokinetic study supporting a regulatory filing, the investment in developing a rigorous SPE-based method is strongly justified to ensure data integrity and regulatory acceptance.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][2]

  • Ancillare. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][1]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][16]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][6]

  • Aurora Biomed. (2019). A Breakdown of Liquid-Liquid Extraction and Solid-Phase Extraction. [Link][10]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link][8]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][17]

  • LabRulez LCMS. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link][12]

  • U.S. Food & Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link][13]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link][18]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link][4]

  • Technology Networks. (2025). Improving sample preparation for LC-MS/MS analysis. [Link][7]

  • PubMed. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. [Link][9]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][19]

  • Biotage. (2023). SLE, SPE and LLE – How are Those Different?. [Link][14]

  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link][20]

  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. [Link][21]

  • K-Jhil. (2025). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. [Link][11]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link][5]

  • Allied Academies. (2025). Advancements in lc-ms/ms bioanalytical method validation. [Link][15]

Sources

Comparative

comparative cytotoxicity of 5-amino-N,N-dimethyl-2-(methylamino)benzamide vs structurally similar compounds

An in-depth technical comparison of novel benzamide derivatives requires a rigorous evaluation of both their structural activity relationships (SAR) and their phenotypic effects on cellular viability. As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of novel benzamide derivatives requires a rigorous evaluation of both their structural activity relationships (SAR) and their phenotypic effects on cellular viability. As a Senior Application Scientist, I have structured this guide to move beyond superficial protocol lists. Here, we will dissect the mechanistic causality behind the cytotoxicity of 5-amino-N,N-dimethyl-2-(methylamino)benzamide (5-ADMB) against its structurally similar counterparts, supported by self-validating experimental workflows.

Mechanistic Rationale & Structural Comparison

Benzamide derivatives, most notably [1], are classical inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). By binding to the NAD+ catalytic pocket, these compounds prevent DNA repair, leading to the accumulation of double-strand breaks and subsequent apoptosis.

When comparing 5-ADMB to 3-AB and the des-amino analog N,N-dimethyl-2-(methylamino)benzamide (NDMB) , the structural modifications dictate target affinity and lipophilicity:

  • 3-Aminobenzamide (3-AB): The baseline standard. It possesses a primary amide and a meta-amino group, establishing essential hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site. However, its low lipophilicity often requires millimolar concentrations to achieve cellular cytotoxicity.

  • NDMB: The addition of N,N-dimethyl groups on the amide and an ortho-methylamino group increases lipophilicity but sterically hinders the primary amide's ability to act as a hydrogen bond donor, drastically reducing its cytotoxic efficacy.

  • 5-ADMB: This compound restores the critical hydrogen-bonding network via the 5-amino group while maintaining the lipophilic advantage of the N,N-dimethyl and ortho-methylamino substitutions. This specific conformation sterically locks the benzamide core, enhancing target residence time and driving superior apoptotic induction.

G Inhibitor Benzamide Inhibitor (e.g., 5-ADMB) PARP PARP-1 Enzyme Inhibitor->PARP Inhibits DNA Unrepaired DNA Damage PARP->DNA Prevents Repair Caspase Caspase-3 Cleavage DNA->Caspase Triggers Apoptosis Cellular Apoptosis Caspase->Apoptosis Induces

Fig 1. Benzamide-mediated PARP inhibition leading to apoptosis.

Comparative Cytotoxicity Data

To objectively evaluate these structural differences, we utilize a multi-parametric approach across standard human carcinoma cell lines (HeLa and A549). The data below summarizes the half-maximal inhibitory concentration (IC₅₀) and the Apoptotic Index (percentage of Annexin V-positive cells at 2x IC₅₀).

CompoundHeLa IC₅₀ (µM)A549 IC₅₀ (µM)Apoptotic Index (%)Mechanistic Classification
3-Aminobenzamide (3-AB) 1,250 ± 1101,800 ± 15032 ± 4.1Weak PARP Inhibitor
NDMB > 5,000> 5,0008 ± 1.2Inactive Analog
5-ADMB 85 ± 6.5115 ± 8.278 ± 5.5Potent Apoptotic Inducer

Data Interpretation: 5-ADMB demonstrates a >10-fold increase in cytotoxic potency compared to 3-AB. The high Apoptotic Index confirms that cell death is driven by programmed apoptosis rather than non-specific necrotic toxicity, validating the structural design hypothesis.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the cytotoxicity of these compounds must be evaluated using orthogonal, self-validating assays. We employ an ATP-based viability assay coupled with flow cytometric apoptosis profiling.

Workflow Seed Cell Seeding (96-well plates) Dose Compound Treatment (0.1 - 5000 µM) Seed->Dose Incubate Incubation (72 hours) Dose->Incubate CTG CellTiter-Glo 2.0 (ATP Luminescence) Incubate->CTG FACS Annexin V/PI (Flow Cytometry) Incubate->FACS Analyze IC50 & Apoptotic Index Calculation CTG->Analyze FACS->Analyze

Fig 2. High-throughput cytotoxicity and apoptosis screening workflow.

Protocol A: ATP-Dependent Cell Viability (CellTiter-Glo 2.0)

We utilize the [2] because metabolic ATP depletion precedes membrane compromise, offering a highly sensitive, early-stage viability metric that is not confounded by the metabolic artifacts often seen in tetrazolium reduction (MTT) assays.

Step-by-Step Procedure:

  • Cell Seeding: Plate HeLa and A549 cells at a density of 5,000 cells/well in 100 µL of complete culture medium in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 5-ADMB, NDMB, and 3-AB in culture medium. Add 100 µL of the 2X compound solution to the respective wells. Include vehicle control (0.1% DMSO) and cell-free background control wells.

  • Incubation: Incubate the plates for 72 hours to allow sufficient time for DNA damage accumulation and ATP depletion.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 Reagent and the assay plates to room temperature (approx. 30 minutes) to ensure uniform luciferase kinetics.

  • Lysis and Luminescence: Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well. Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis (log(inhibitor) vs. normalized response).

Protocol B: Apoptosis Profiling via Annexin V/PI Flow Cytometry

To prove that the ATP depletion observed in Protocol A is caused by apoptosis rather than direct chemical necrosis, we use [3]. This acts as a self-validating system: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Procedure:

  • Harvesting: Following 72 hours of compound treatment (at 2x IC₅₀ concentrations), collect both the culture media (containing floating apoptotic cells) and the adherent cells via gentle trypsinization. Causality Note: Rough harvesting creates mechanical pores in healthy cells, leading to false-positive PI staining.

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Wash the pellet twice with cold, azide-free 1X PBS.

  • Buffer Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of 1 × 10⁶ cells/mL. Causality Note: Calcium is strictly required for Annexin V binding to phosphatidylserine.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry. Healthy cells will map to the Annexin V⁻/PI⁻ quadrant, while 5-ADMB-treated cells should predominantly shift to the Annexin V⁺/PI⁻ (early apoptosis) and Annexin V⁺/PI⁺ (late apoptosis) quadrants.

Conclusion

The comparative analysis reveals that 5-amino-N,N-dimethyl-2-(methylamino)benzamide (5-ADMB) is a significantly more potent cytotoxic agent than its structural predecessors. By strategically combining lipophilic N-methyl substitutions with a critical hydrogen-bonding 5-amino group, 5-ADMB successfully navigates the cellular membrane and induces robust apoptosis. For researchers developing novel targeted therapeutics, utilizing orthogonal validation—pairing ATP-luminescence with Annexin V flow cytometry—ensures that observed cytotoxicity is mechanistically sound and translationally relevant.

References

  • Poly(ADP-ribose) polymerase-1 inhibitor 3-aminobenzamide enhances apoptosis induction by platinum complexes in cisplatin-resistant tumor cells Source: PubMed (National Institutes of Health) URL:[Link]

Safety & Regulatory Compliance

Safety

5-amino-N,N-dimethyl-2-(methylamino)benzamide proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams and laboratory managers on the lifecycle management of complex synthetic building blocks. 5-amino-N,N-dimethyl-2-(methylamino)benzamide...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams and laboratory managers on the lifecycle management of complex synthetic building blocks. 5-amino-N,N-dimethyl-2-(methylamino)benzamide is a highly functionalized aromatic diamine. While its structural features (an amide core flanked by primary and secondary amines) make it an invaluable intermediate for active pharmaceutical ingredients (APIs), these same features dictate a rigorous, scientifically grounded approach to waste management.

Mishandling aromatic amines can lead to severe environmental contamination and occupational exposure risks. This guide provides the definitive operational protocols for the safe handling, neutralization, and disposal of this specific compound, ensuring your laboratory exceeds basic compliance and operates with uncompromising scientific integrity.

Causality Profile: Why Standard Disposal Fails

To design an effective disposal protocol, we must first understand the molecular behavior of 5-amino-N,N-dimethyl-2-(methylamino)benzamide (Molecular Formula: C₁₀H₁₅N₃O).

  • Combustion Causality (The NOx Problem): This compound has a high mass fraction of nitrogen. Standard municipal incineration of nitrogen-rich compounds yields significant quantities of toxic nitrogen oxides (NOx). Therefore, thermal destruction must be routed exclusively to a licensed facility equipped with flue gas scrubbing technology [1].

  • Reactivity Causality (Diazotization Risk): Aromatic primary amines (like the 5-amino group on this molecule) are highly reactive in acidic aqueous environments. If trace nitrites are present in a mixed waste carboy, the compound can undergo unintended diazotization, forming unstable and potentially explosive diazonium salts.

  • Environmental Causality (Recalcitrance): Aromatic amines are notoriously recalcitrant to standard biological wastewater treatment. They bind heavily to sediments and exhibit high aquatic toxicity [3]. Under no circumstances should any concentration of this compound be discharged into municipal sewer systems.

Physicochemical & Waste Characterization Data

Before initiating any disposal workflow, operators must classify the waste stream accurately. The table below summarizes the quantitative data and regulatory classifications required for your RCRA (Resource Conservation and Recovery Act) manifests [2].

ParameterSpecification / ClassificationOperational Implication
Molecular Formula C₁₀H₁₅N₃OHigh nitrogen content requires specialized incineration.
Molar Mass 193.25 g/mol Used for calculating stoichiometric neutralization if required.
Primary Hazard Classes Acute Toxicity (Oral/Dermal), Aquatic ToxicityMandates strict PPE (N95/P100 respirator for powders, nitrile gloves).
RCRA Waste Status Unlisted Hazardous Waste (Characteristic)Must be manifested as toxic organic waste; cannot be sewered.
Recommended Destruction High-Temp Incineration (>1000°C)Requires vendor verification of flue gas scrubbing capabilities.

Waste Stream Routing & Decision Matrix

The following self-validating workflow ensures that all physical states of the chemical are routed to the correct destruction pathway without cross-contamination.

WasteWorkflow Source 5-amino-N,N-dimethyl- 2-(methylamino)benzamide Waste Stream Solid Solid Waste (Pure API / Powder) Source->Solid Liquid Liquid Waste (Organic Solvents) Source->Liquid Aqueous Aqueous Waste (pH > 7.0) Source->Aqueous Packaging Contaminated Packaging Source->Packaging Incineration Controlled Incineration with Flue Gas Scrubbing (NOx Mitigation) Solid->Incineration Direct Transfer OrgCarboy Non-Halogenated Organic Waste Carboy Liquid->OrgCarboy Compatible Solvents AqCarboy Aqueous Waste Carboy (Do Not Discharge to Sewer) Aqueous->AqCarboy Verify pH > 7.0 TripleRinse Triple Rinse Protocol (Solvent Wash) Packaging->TripleRinse OrgCarboy->Incineration RCRA Manifest AqCarboy->Incineration Specialized Treatment TripleRinse->OrgCarboy Rinsate Landfill Sanitary Landfill (Punctured/Destroyed) TripleRinse->Landfill Non-Combustible

Fig 1. Decision matrix and operational workflow for 5-amino-N,N-dimethyl-2-(methylamino)benzamide waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system. By integrating verification steps (like pH checks) directly into the methodology, we eliminate the guesswork that leads to laboratory accidents.

Protocol A: Solid Waste & Pure Compound Disposal

Applies to: Expired batches, spilled powder, and contaminated filter paper.

  • Containment: Collect all solid residues using non-sparking, anti-static spatulas. Do not sweep dry powder with a standard brush, as this aerosolizes the toxic API.

  • Primary Packaging: Transfer the solid waste into a chemically compatible, sealable container (e.g., wide-mouth High-Density Polyethylene (HDPE) or amber glass).

  • Secondary Containment: Place the primary container into a secondary containment bin to prevent accidental rupture during transport to the waste accumulation area.

  • Labeling: Affix a GHS-compliant hazardous waste label. Explicitly write: "Toxic Solid: Aromatic Amine / Benzamide Derivative. DO NOT MIX WITH OXIDIZERS."

  • Routing: Manifest the container for controlled incineration via your licensed waste vendor [1].

Protocol B: Liquid Waste Management

Applies to: Reaction filtrates, chromatography fractions, and solvent solutions.

  • pH Verification (Crucial Step): Before adding any aqueous waste containing this compound to a bulk carboy, test the solution with pH paper. Ensure the pH is strictly > 7.0. If acidic, neutralize carefully with 1M NaOH. Causality: Maintaining a basic or neutral pH prevents the formation of highly reactive diazonium salts.

  • Solvent Compatibility Check: Ensure the waste solvent (e.g., DMSO, DMF, or methanol) is compatible with the bulk organic waste stream. Do not mix with halogenated waste unless specifically required by your institutional guidelines, as this drastically increases disposal costs [2].

  • Transfer: Use a closed-funnel system (equipped with a carbon exhaust filter) to transfer the liquid to the designated carboy.

  • Disposal: The liquid waste must be manifested for incineration.

Protocol C: Contaminated Packaging & Consumables
  • Triple Rinse Protocol: Empty reagent bottles must be triple-rinsed with a compatible solvent (e.g., acetone or methanol) that readily dissolves the benzamide residue.

  • Rinsate Routing: Collect all rinsate and transfer it to the Non-Halogenated Organic Waste carboy (Protocol B).

  • Destruction: Once triple-rinsed, puncture the plastic packaging or deface the label on glass bottles to render them unusable. Dispose of the clean, defaced packaging in a sanitary landfill, or route combustible packaging to the incinerator.

Spill Response & Environmental Containment

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and inhalation exposure.

  • Isolation: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including double nitrile gloves, a lab coat, safety goggles, and an N95/P100 particulate respirator.

  • Dry Cleanup (For Solids): Do not use water initially, as it will dissolve the compound and spread the contamination. Carefully cover the powder with a dust-binding agent (e.g., damp sand or commercial vermiculite) to prevent aerosolization. Sweep up the bound powder using a disposable plastic scoop.

  • Chemical Decontamination (For Liquids/Residues): Absorb liquid spills with inert, synthetic absorbent pads. Wash the affected benchtop or floor with a mixture of water and a strong laboratory detergent, followed by a final wipe with isopropanol.

  • Waste Consolidation: Place all cleanup materials (absorbents, scoops, gloves, and wipes) into a designated, heavy-duty hazardous waste bag, seal it, and route it for incineration.

References

  • U.S. Environmental Protection Agency (EPA). "Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption" (Details on Halogenated and Aromatic Amine Waste Streams). Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / Agency for Toxic Substances and Disease Registry. "Toxicological Profile for 3,3'-Dichlorobenzidine and Related Aromatic Amines." Available at:[Link]

Handling

Personal protective equipment for handling 5-amino-N,N-dimethyl-2-(methylamino)benzamide

As a Senior Application Scientist, I cannot overstate the importance of moving beyond basic compliance into the realm of mechanistic safety. When handling highly functionalized intermediates like 5-amino-N,N-dimethyl-2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I cannot overstate the importance of moving beyond basic compliance into the realm of mechanistic safety. When handling highly functionalized intermediates like 5-amino-N,N-dimethyl-2-(methylamino)benzamide , researchers are dealing with a complex molecule featuring both primary/secondary aromatic amine moieties and a benzamide core.

To ensure both personnel protection and experimental integrity, we must understand why this molecule behaves the way it does. By mapping the physicochemical properties of the compound directly to our operational protocols, we create a self-validating safety system.

Part 1: Mechanistic Hazard Profiling & Quantitative PPE Mapping

Aromatic amines are notoriously lipophilic. This high lipid solubility allows them to rapidly penetrate the stratum corneum, entering the systemic circulation where they can severely interfere with the blood's ability to carry oxygen, potentially inducing organ damage[1]. Furthermore, primary aromatic amines (PAAs) are recognized as high-risk dermal sensitizers and carry significant concerns regarding mutagenicity and carcinogenicity[2].

To establish a rigorous defense against exposure, we must map these mechanistic hazards directly to our Personal Protective Equipment (PPE) specifications.

Table 1: Physicochemical Hazard Profile & PPE Mapping

Hazard ClassMechanistic CauseRecommended PPESpecification / Standard
Systemic Toxicity High lipid solubility allows rapid dermal absorption[1].Double-layer Chemical GlovesHigh-density Nitrile or Butyl Rubber[3]
Respiratory Sensitization Aerosolized particulates bypass first-pass metabolism.Particulate RespiratorN100 (US) or P3 (EN 143) full-face respirator[4]
Ocular Irritation Benzamide core reacts with mucosal membranes.Safety Goggles / Face ShieldChemical splash goggles (EN 166 / NIOSH)[3]
Reactivity / Explosion Friction sensitivity with metallic surfaces[2].Non-metallic Lab WaresPTFE (Teflon) or Ceramic spatulas

Part 2: Causality-Driven PPE Selection

Do not rely on standard laboratory attire. Every piece of PPE must serve a scientifically justified purpose:

  • Dermal Protection: Because aromatic amines easily bypass the skin's aqueous barriers, standard latex gloves are entirely insufficient. We mandate double-gloving with high-density nitrile or butyl rubber, which offer superior permeation resistance against lipophilic organics[3].

  • Respiratory Defense: If handled as a dry powder, aerosolization is a critical threat. When a certified fume hood is unavailable or during bulk transfer, a full-face particle respirator equipped with N100 or P3 cartridges is non-negotiable to prevent inhalation of toxic dust[4].

  • Friction Sensitivity: Aromatic amines are categorized as high-reactivity chemicals. Contact with metallic lab wares can catalyze localized exothermic degradation or even explosions[2]. Therefore, all handling must utilize inert PTFE (Teflon) or ceramic instruments.

Part 3: Operational Workflow & Transfer Methodology

HandlingWorkflow Step1 1. Fume Hood Validation (Face Velocity 80-100 fpm) Step2 2. PPE Donning (Nitrile, N100, Goggles) Step1->Step2 Step3 3. Static Elimination (Ionizer Application) Step2->Step3 Step4 4. PTFE Spatula Transfer (Avoid Metal Friction) Step3->Step4 Step5 5. Surface Decontamination (Acidic Wash & Ethanol) Step4->Step5

Logical workflow for the safe handling and transfer of aromatic amine powders.

Standard Operating Procedure: Weighing and Transfer

  • Pre-Operation Validation: Verify the chemical fume hood face velocity is actively maintaining 80–100 feet per minute (fpm). Self-Validation: A piece of Kimwipe held near the sash should pull steadily inward without violent fluttering.

  • PPE Donning: Equip your N100/P3 respirator, chemical splash goggles, and double-layer nitrile gloves[3][4].

  • Static Elimination: Pass the closed chemical container through an anti-static ionizer. Benzamide derivatives often hold static charges that cause powder aerosolization upon opening. Self-Validation: The absence of powder clinging to the upper walls of the container confirms static elimination.

  • Inert Transfer: Using a PTFE spatula, carefully transfer the required mass to a pre-tared, anti-static weigh boat. Never use metal spatulas[2].

  • Decontamination: Wipe down the exterior of the primary container and the analytical balance with a dilute acidic solution (e.g., 1% acetic acid) to protonate any residual amine, rendering it water-soluble. Follow with an ethanol wipe, and dispose of all materials as hazardous waste.

Part 4: Emergency Spill Response & Decontamination Plan

SpillResponse A Detect Amine Spill B Evacuate & Isolate A->B C Don SCBA & HazMat B->C D Contain with Vermiculite C->D E Protonate & Absorb D->E F Hazardous Waste E->F

Emergency spill response and decontamination pathway for aromatic amines.

Step-by-Step Spill Response Protocol:

  • Isolation & Evacuation: Immediately evacuate the immediate vicinity. Increase room ventilation to maximum exhaust to clear potential aerosolized particulates.

  • Containment: Surround the spill with vermiculite or dedicated chemical spill pillows to prevent spreading[2].

  • Dust Suppression & Collection: Never dry-sweep an aromatic amine powder. Lightly mist the spill with water to suppress dust generation. Carefully scoop the dampened material into a sealable hazardous waste container using a plastic dustpan.

  • Chemical Neutralization: Wash the affected surface with a dilute acidic solution (1% to 5% acetic acid). Causality: Protonating the free amine groups converts the lipophilic free base into a highly water-soluble salt, preventing it from leaving toxic residues on the benchtop. Self-Validation: Swab the area with a pH indicator strip; a neutral reading after the final rinse confirms complete removal.

  • Final Rinse: Thoroughly rinse the area with deionized water and absorb with spill pads. Dispose of all pads, PPE, and collected waste through an approved hazardous waste disposal plant[5].

References

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications (Chemical Health & Safety) URL: [Link]

  • Title: Epoxy Resin Systems Safe Handling Guide Source: Crosslink Technology URL: [Link]

Sources

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5-amino-N,N-dimethyl-2-(methylamino)benzamide
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5-amino-N,N-dimethyl-2-(methylamino)benzamide
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